Protein Kinase C (19-36)
Description
BenchChem offers high-quality Protein Kinase C (19-36) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein Kinase C (19-36) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJMYZDRROLEW-OFXZVSIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H159N35O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2151.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Protein Kinase C (19-36) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases integral to a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in numerous pathological conditions, rendering it a compelling target for therapeutic intervention. A key regulatory mechanism of PKC involves an endogenous pseudosubstrate sequence that maintains the enzyme in an inactive state. The synthetic peptide, Protein Kinase C (19-36), derived from this pseudosubstrate region of PKCα and β, serves as a potent and selective inhibitor. This technical guide provides an in-depth exploration of the mechanism of PKC inhibition by the PKC (19-36) peptide, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Pseudosubstrate Inhibition
The inhibitory action of Protein Kinase C (19-36) is rooted in its function as a pseudosubstrate. The peptide's amino acid sequence, RFARKGALRQKNVHEVKN , mimics the consensus substrate sequence of PKC. However, it critically lacks a phosphorylatable serine or threonine residue. Instead, it typically possesses an alanine (B10760859) at the phosphorylation site.[1] This structural mimicry allows PKC (19-36) to competitively bind to the substrate-binding cavity within the catalytic domain of PKC, effectively occluding the active site and preventing the phosphorylation of genuine protein substrates.[2]
The binding is primarily driven by electrostatic interactions between the basic amino acid residues (Arginine and Lysine) within the peptide and acidic residues lining the substrate-binding pocket of the kinase.[3] This competitive and reversible inhibition makes PKC (19-36) a valuable tool for elucidating the physiological roles of PKC in various signaling cascades.
Signaling Pathway of PKC Activation and Inhibition
The canonical activation of PKC begins with extracellular signals that activate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits conventional PKC isoforms to the plasma membrane, leading to a conformational change that displaces the endogenous pseudosubstrate domain and activates the kinase. The exogenous PKC (19-36) peptide inhibitor competes with cellular substrates for the now-accessible active site.
Caption: PKC activation by upstream signals and subsequent inhibition by the pseudosubstrate peptide PKC (19-36).
Quantitative Inhibition Data
The inhibitory potency of Protein Kinase C (19-36) has been quantified through various in vitro assays. The following tables summarize the key inhibition constants and selectivity data.
Table 1: Inhibition Constants for PKC (19-36)
| Parameter | Value | Enzyme Source | Comments | Reference |
| IC₅₀ | 0.18 µM | Protein Kinase C | Pseudosubstrate peptide inhibitor. | [4] |
| Kᵢ | 147 nM | Protein Kinase C | Potent, reversible, and substrate competitive inhibitor. | [2] |
Table 2: Selectivity of PKC (19-36) Against Other Kinases
| Kinase | IC₅₀ | Comments | Reference |
| cAMP-dependent protein kinase (PKA) | 423 µM | Poor inhibitor, demonstrating high selectivity for PKC. | [2] |
| Myosin light chain kinase (MLCK) | 24 µM | Moderate inhibitor. | [5] |
Table 3: Isoform Selectivity of PKC (19-36)
| PKC Isoform | Inhibition | Comments | Reference |
| β-PKC (calcium-dependent) | Yes | Inhibited β-PKC activity. | [3] |
| nPKC (calcium-independent) | No | Did not inhibit nPKC activity. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of Protein Kinase C (19-36).
In Vitro PKC Inhibition Assay ([γ-³²P]ATP-Based)
This protocol describes a classic method for measuring PKC activity and its inhibition using a radioactive phosphate (B84403) donor.
Materials:
-
Purified active PKC
-
PKC (19-36) inhibitor peptide
-
PKC substrate peptide (e.g., [Ser²⁵]PKC(19-31))
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine and diacylglycerol sonicated in assay buffer
-
[γ-³²P]ATP
-
Mg²⁺/ATP Cocktail: 0.5 M MgCl₂ and 0.5 mM ATP in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, inhibitor cocktail (or ADB for control), and lipid activator in a microcentrifuge tube on ice.
-
Add the purified PKC enzyme (25-100 ng) to the reaction mixture.
-
Initiate the kinase reaction by adding the Mg²⁺/[γ-³²P]ATP cocktail.
-
Incubate the reaction mixture for 10 minutes at 30°C.
-
Terminate the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 5 minutes.
-
Transfer the dried P81 papers to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate PKC activity based on the counts per minute (CPM) after subtracting the background from a no-enzyme control.
Caption: Workflow for a radioactive in vitro Protein Kinase C inhibition assay.
Non-Radioactive ELISA-Based PKC Inhibition Assay
This protocol provides a safer and higher-throughput alternative to the radioactive assay.
Materials:
-
PKC Substrate Microtiter Plate (pre-coated with a specific substrate peptide)
-
Active PKC
-
PKC (19-36) inhibitor peptide
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG: HRP Conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
20X Wash Buffer
-
Microplate reader
Procedure:
-
Soak the wells of the PKC substrate microtiter plate with Kinase Assay Dilution Buffer for 10 minutes at room temperature, then aspirate.
-
Add your samples (e.g., purified PKC with varying concentrations of PKC (19-36)) to the appropriate wells. Include positive (active PKC without inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by emptying the wells and washing three times with 1X Wash Buffer.
-
Add the Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add the Anti-Rabbit IgG: HRP Conjugate and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add TMB Substrate and incubate for 30-60 minutes at room temperature for color development.
-
Stop the reaction by adding Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PKC activity.
Conclusion
Protein Kinase C (19-36) is a well-characterized pseudosubstrate inhibitor that acts by competitively binding to the active site of PKC. Its potency and selectivity make it an invaluable tool for investigating the roles of PKC in cellular signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this peptide inhibitor in their studies. The continued exploration of such targeted inhibitors is crucial for advancing our understanding of PKC-mediated pathways and for the development of novel therapeutics for a range of diseases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protein kinase C isotypes and signal-transduction in human neutrophils: selective substrate specificity of calcium-dependent beta-PKC and novel calcium-independent nPKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Protein Kinase C (19-36) Pseudosubstrate: Sequence, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Protein Kinase C (19-36) pseudosubstrate, a critical regulatory element in cellular signaling. This document details its amino acid sequence, its inhibitory function, and its role in key physiological pathways, particularly insulin-mediated glucose uptake. Furthermore, it offers detailed experimental protocols for the characterization of its activity and its effects on cellular processes, alongside structured data and visual pathway representations to facilitate understanding and application in research and development.
Core Concepts: The PKC (19-36) Pseudosubstrate
The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The activity of these enzymes is tightly regulated to prevent aberrant signaling. A key mechanism of this regulation is autoinhibition, mediated by an internal pseudosubstrate sequence.
The PKC (19-36) peptide is derived from the pseudosubstrate region of conventional PKC isoforms and functions as a potent inhibitor.[1] It mimics the substrate of PKC but lacks a phosphorylatable serine or threonine residue, instead typically containing an alanine. This allows it to bind to the active site of the kinase, effectively blocking substrate access and maintaining the enzyme in an inactive state.[2]
Amino Acid Sequence: The canonical amino acid sequence of the Protein Kinase C (19-36) pseudosubstrate is:
RFARKGALRQKNVHEVKN [1]
Quantitative Analysis of Inhibitory Function
The inhibitory potency of the PKC (19-36) pseudosubstrate has been quantified in various studies. This data is crucial for designing experiments and for the development of therapeutic agents targeting PKC activity.
| Parameter | Value | PKC Isoform(s) | Reference |
| IC50 | 0.18 µM | Protein Kinase C (general) | [1] |
| Ki | Further research required to populate | - | - |
Note: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific PKC isoform, substrate concentration, and experimental conditions.
Functional Role in Cellular Signaling
The primary function of the PKC (19-36) pseudosubstrate is to maintain PKC in an autoinhibited state. This inhibition is relieved by the binding of second messengers, such as diacylglycerol (DAG) and Ca2+, to the regulatory domains of PKC, which induces a conformational change that displaces the pseudosubstrate from the active site.
A well-characterized physiological role of PKC, and by extension its pseudosubstrate regulation, is in the insulin (B600854) signaling pathway and the subsequent translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in adipocytes and muscle cells.
Insulin-Mediated GLUT4 Translocation
Insulin binding to its receptor initiates a signaling cascade that leads to the activation of various downstream effectors, including PKC. Activated PKC isoforms, in turn, phosphorylate a number of target proteins, including components of the vesicle trafficking machinery. One of the key substrates in this pathway is the AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein (GAP).[3][4][5] Phosphorylation of AS160 by PKC (and Akt) inhibits its GAP activity, leading to the activation of Rab proteins that are crucial for the movement and fusion of GLUT4-containing vesicles with the plasma membrane. This results in an increased uptake of glucose from the bloodstream.
The PKC (19-36) pseudosubstrate, when introduced into cells, can inhibit this process by blocking PKC activity, thereby preventing the necessary phosphorylation events for GLUT4 translocation.[3]
Experimental Protocols
The following are detailed protocols for the in vitro and in-cell analysis of the PKC (19-36) pseudosubstrate.
In Vitro Protein Kinase C Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the PKC (19-36) pseudosubstrate on PKC using a radiolabeled ATP assay.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC (19-36) pseudosubstrate peptide
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 mM ATP solution
-
75 mM Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
Procedure:
-
Prepare a reaction mix: In a microcentrifuge tube on ice, combine the kinase reaction buffer, PKC substrate peptide (to a final concentration of 20 µM), and purified PKC enzyme (e.g., 10 ng).
-
Add inhibitor: Add varying concentrations of the PKC (19-36) pseudosubstrate peptide to the reaction tubes. For a control, add an equivalent volume of buffer.
-
Initiate the reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration of 100 µM. The final reaction volume should be 50 µL.
-
Incubate: Incubate the reaction tubes at 30°C for 10 minutes.
-
Stop the reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the filters: Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Place the washed P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each concentration of the pseudosubstrate peptide relative to the control reaction without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GLUT4 Translocation Assay in 3T3-L1 Adipocytes
This protocol details an immunofluorescence-based method to visualize and quantify the effect of the PKC (19-36) pseudosubstrate on insulin-stimulated GLUT4 translocation in 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes cultured on glass coverslips
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 0.4 mM KH₂PO₄, 0.6 mM K₂HPO₄, 30 mM HEPES, pH 7.4)
-
Insulin (100 nM)
-
PKC (19-36) pseudosubstrate peptide (cell-permeable version, e.g., myristoylated)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-GLUT4 antibody (e.g., rabbit polyclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Induce differentiation into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Prior to the experiment, serum-starve the differentiated adipocytes in DMEM for 2-4 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a cell-permeable version of the PKC (19-36) pseudosubstrate peptide (e.g., 10 µM) in KRH buffer for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. Include a basal (unstimulated) control.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes. Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the cells with the primary anti-GLUT4 antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope.
-
Quantification: Capture images and quantify the plasma membrane-localized GLUT4 fluorescence intensity relative to the total cellular fluorescence for multiple cells per condition. A common method is to measure the fluorescence intensity at the cell periphery.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving the PKC (19-36) pseudosubstrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specificity of protein kinase inhibitor peptides and induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rab GTPase-activating protein AS160 integrates Akt, protein kinase C, and AMP-activated protein kinase signals regulating GLUT4 traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role for AS160/TBC1D4 and TBC1D1 in the regulation of GLUT4 traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of Protein Kinase C (19-36) in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide Protein Kinase C (19-36), a widely utilized pseudosubstrate inhibitor of Protein Kinase C (PKC). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and illustrates its role in various cell signaling pathways.
Core Concepts: Mechanism of Action
Protein Kinase C (19-36) is a synthetic peptide that corresponds to the amino acid residues 19-36 of the pseudosubstrate domain of PKC.[1] This domain is a conserved region within the regulatory domain of the PKC family of enzymes.[2] The pseudosubstrate sequence mimics the phosphorylation site of PKC substrates but contains a non-phosphorylatable alanine (B10760859) residue in place of the serine or threonine.[1] By binding to the substrate-binding site in the catalytic domain of PKC, the PKC (19-36) peptide acts as a competitive inhibitor, preventing the phosphorylation of genuine substrates.[3] This inhibitory action is potent and reversible.[3] Molecular docking analyses have shown that PKC (19-36) binds to the C1 domain at the interface with the C2 domain of PKCβ.[1]
The peptide has the amino acid sequence: RFARKGALRQKNVHEVKN .[1]
Quantitative Data Summary
The inhibitory potency of PKC (19-36) has been quantified in various studies. The following tables summarize the key inhibitory concentrations.
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 0.18 µM | Protein Kinase C | [4][5] |
| IC₅₀ | 423 µM | Protein Kinase A | [3] |
| Kᵢ | 147 nM | Protein Kinase C | [3] |
| Kᵢ | 0.28 µM | Protein Kinase C | [6] |
Table 1: Inhibitory constants for PKC (19-36).
| Experimental System | Concentration of PKC (19-36) | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | 1 µmol/L | Prevents high glucose-induced hyperproliferation and hypertrophy. | [7] |
| VSMCs | Dose-dependent | Inhibition of DNA and protein synthesis. | [5][8] |
| Streptolysin-O Permeabilized Adipocytes | Not specified | Inhibition of insulin-stimulated GLUT4 translocation. | [9] |
| Trigeminal Ganglion Neurons | 10 µM | Abolished urotensin-II-induced decrease in A-type potassium currents. | [10] |
| Hippocampal CA1 Neurons | 500 µM (in pipette) | Blocked induction of Long-Term Potentiation (LTP). | [6] |
| Chick Sympathetic Neurons | 10 µM (in pipette) | Reduced α₂-adrenoceptor-mediated inhibition of voltage-activated calcium currents. | |
| Rat Cardiac Myocytes | Not specified | Blocked PMA-induced decrease in L-type Ca²⁺ current. | [11] |
Table 2: Effective concentrations of PKC (19-36) in various experimental models.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of PKC (19-36) and its application in experimental settings.
References
- 1. mdpi.com [mdpi.com]
- 2. bmbreports.org [bmbreports.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 6. pnas.org [pnas.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of cardiac L-type calcium channels by protein kinase C phosphorylation of two sites in the N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
Protein Kinase C (19-36): A Pseudosubstrate Inhibitor for Targeted PKC Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The dysregulation of PKC activity is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, rendering it a critical target for therapeutic intervention. The development of specific inhibitors is paramount for both elucidating the nuanced roles of individual PKC isoforms and for the creation of targeted therapies.
This technical guide focuses on Protein Kinase C (19-36) [PKC (19-36)], a synthetic peptide corresponding to the pseudosubstrate region (amino acid residues 19-36) of conventional PKC isoforms.[2] By mimicking the substrate binding site, PKC (19-36) acts as a potent and specific competitive inhibitor, effectively blocking the kinase's catalytic activity. This document provides a comprehensive overview of PKC (19-36), including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
The catalytic activity of Protein Kinase C is tightly regulated. In its inactive state, an N-terminal pseudosubstrate domain occupies the catalytic site, preventing substrate binding and phosphorylation.[3] This autoinhibitory interaction maintains the enzyme in a quiescent state. Cellular signals, such as the generation of diacylglycerol (DAG) and an increase in intracellular calcium (Ca2+), trigger conformational changes that release the pseudosubstrate from the active site, thereby activating the kinase.[3]
PKC (19-36) is a synthetic peptide that mimics this endogenous pseudosubstrate. It competitively binds to the active site of PKC, preventing the phosphorylation of its natural substrates.[2] This mechanism of action confers a high degree of specificity for PKC over other protein kinases.
Below is a diagram illustrating the mechanism of PKC activation and the inhibitory action of the pseudosubstrate peptide PKC (19-36).
Caption: Mechanism of PKC Activation and Inhibition by PKC (19-36).
Quantitative Data
The inhibitory potency of PKC (19-36) has been quantified in various studies. This section summarizes the key biochemical parameters, providing a clear comparison for researchers.
| Parameter | Value | Kinase | Comments | Reference(s) |
| IC50 | 0.18 µM | Protein Kinase C (general) | Represents the concentration of inhibitor required to reduce PKC activity by 50%. | [4] |
| Ki | 147 nM | Protein Kinase C (general) | The inhibition constant, indicating a high binding affinity of the inhibitor to the enzyme. | [5] |
| Selectivity | Selective for conventional PKC isoforms (α, β) | - | While specific IC50/Ki values for all isoforms are not readily available, studies suggest selectivity for cPKCs. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of PKC (19-36) as a specific inhibitor.
In Vitro Protein Kinase C Inhibition Assay (Radiometric)
This protocol describes a method to measure the phosphotransferase activity of PKC using a radioactive isotope.
Materials:
-
Purified active PKC enzyme
-
PKC (19-36) inhibitor peptide
-
Substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-32P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid Activator (phosphatidylserine and diacylglycerol)
-
Inhibitor Cocktail (to block other kinases, if using crude lysates)
-
P81 phosphocellulose paper
-
0.75% Phosphoric Acid
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following in order:
-
10 µL Substrate Cocktail
-
10 µL of PKC (19-36) at various concentrations (or ADB for control)
-
10 µL Lipid Activator (sonicate on ice before use)
-
10 µL of purified PKC enzyme (25-100 ng) or sample
-
-
Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of the diluted [γ-32P]ATP mixture.
-
Incubation: Gently vortex and incubate the reaction mixture for 10 minutes at 30°C.[7]
-
Stop Reaction: Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.
-
Washing:
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each with gentle agitation.[7]
-
Perform one final wash with acetone for 2 minutes.
-
-
Quantification:
-
Dry the P81 papers.
-
Transfer each paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) of samples with and without the inhibitor to determine the percent inhibition and calculate the IC50 value.
Cell-Based Assay: Transepithelial Electrical Resistance (TER) Measurement
This protocol outlines the use of PKC (19-36) to study its effect on tight junction integrity in epithelial cell monolayers.
Materials:
-
Epithelial cell line (e.g., Calu-3) cultured on permeable supports (e.g., Transwell inserts)
-
PKC (19-36) inhibitor peptide
-
Phorbol 12-myristate 13-acetate (PMA) or other PKC activator
-
Cell culture medium
-
Epithelial voltohmmeter (EVOM)
Procedure:
-
Cell Culture: Grow epithelial cells on permeable supports until a stable transepithelial electrical resistance (TER) is established.
-
Inhibitor Pre-treatment: Pre-incubate the cell monolayers with PKC (19-36) (e.g., 5 µM) in fresh cell culture medium for 30 minutes.
-
PKC Activation: Add a PKC activator (e.g., PMA) to the apical side of the monolayers and incubate for the desired time course (e.g., 0, 15, 30, 45, 60 minutes).
-
TER Measurement: At each time point, measure the TER using an EVOM.
-
Data Analysis: Calculate the percent change in TER relative to the initial reading. Compare the TER values of cells treated with the PKC activator alone to those pre-treated with PKC (19-36) to assess the inhibitory effect.
Visualizations
PKC Signaling Pathway
The following diagram illustrates a simplified, canonical PKC signaling pathway initiated by a G-protein coupled receptor (GPCR).
Caption: A simplified overview of the PKC signaling cascade.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating kinase inhibitors like PKC (19-36).
Caption: A generalized workflow for kinase inhibitor discovery.
Conclusion
Protein Kinase C (19-36) is a valuable tool for researchers in both academic and industrial settings. Its specificity as a pseudosubstrate inhibitor allows for the targeted investigation of PKC's role in complex biological systems. The data and protocols presented in this guide provide a solid foundation for utilizing PKC (19-36) to advance our understanding of PKC signaling and to facilitate the development of novel therapeutics targeting this critical enzyme family. As research progresses, further characterization of the isoform-specific inhibitory profiles of PKC (19-36) and its analogs will undoubtedly refine its application and enhance its utility in precision medicine.
References
The Pseudosubstrate Peptide PKC (19-36): A Technical Guide to its Biological Effects in Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine-threonine kinases that are pivotal in orchestrating a multitude of cellular processes within vascular smooth muscle cells (VSMCs), including proliferation, migration, contraction, and apoptosis. The dysregulation of PKC signaling is implicated in the pathogenesis of various vascular diseases such as atherosclerosis, hypertension, and restenosis. This technical guide provides an in-depth examination of the biological effects of the pseudosubstrate inhibitory peptide, PKC (19-36), in VSMCs. It details the peptide's mechanism of action, its impact on key cellular functions, and the underlying signaling pathways. Furthermore, this document furnishes comprehensive experimental protocols and quantitative data to facilitate future research and therapeutic development targeting PKC in vascular disorders.
Introduction to Protein Kinase C in Vascular Smooth Muscle Cells
The Protein Kinase C (PKC) family comprises multiple isoforms that are broadly classified into three groups: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[1] These isoforms exhibit distinct expression patterns, subcellular localizations, and substrate specificities, thereby mediating diverse and sometimes opposing biological functions in vascular smooth muscle cells (VSMCs).[1][2] Activation of PKC is a key event in the signal transduction of various vasoconstrictors, growth factors, and hormones.[3][4] In VSMCs, PKCα, δ, and ζ are almost universally expressed, while other isoforms show more specific distribution.[1] The translocation of PKC isoforms from the cytosol to specific cellular compartments, such as the plasma membrane, cytoskeleton, or nucleus, is a critical step in their activation and function.[1][4] This process is often facilitated by receptor for activated C-kinase (RACK) proteins.[1]
The Pseudosubstrate Inhibitor: PKC (19-36)
PKC (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C.[4][5][6] Its amino acid sequence mimics the substrate phosphorylation site within the pseudosubstrate region of PKC, allowing it to bind to the catalytic domain of the enzyme without being phosphorylated.[4][5] This competitive inhibition effectively blocks both the autophosphorylation of PKC and the phosphorylation of its downstream protein substrates.[4][5] An important feature of pseudosubstrate inhibitors like PKC (19-36) is their specificity for PKC, as they do not interfere with the ATP-binding site, a common target for less specific kinase inhibitors.[4][5] The IC50 for PKC (19-36) inhibition of PKC is approximately 0.18 µM.[6][7] A control peptide, [Glu27]PKC(19-36), in which a key arginine residue is replaced by glutamic acid, is often used as an inactive control in experiments.[7]
Biological Effects of PKC (19-36) in Vascular Smooth Muscle Cells
Inhibition of Proliferation and Hypertrophy
Vascular smooth muscle cell proliferation and hypertrophy are central to the development of atherosclerotic plaques and restenosis following vascular injury.[3] Studies have demonstrated that PKC activation is a key driver of these processes.[2][3] The pseudosubstrate peptide PKC (19-36) has been shown to effectively attenuate VSMC hyperproliferation and hypertrophy, particularly in models of high glucose-induced vascular pathology, which is relevant to diabetic complications.[6][7] PKC (19-36) inhibits both DNA and protein synthesis in VSMCs in a dose-dependent manner.[6][7] For instance, it has been demonstrated to inhibit high glucose-induced cell proliferation of VSMCs.[7]
Modulation of Contraction
PKC plays a significant role in the regulation of vascular tone and contraction.[1][4][5] Upon stimulation by vasoconstrictors, PKC can trigger a cascade of events leading to increased myofilament force sensitivity to calcium and sustained contraction.[1][4] Key substrates in this pathway include CPI-17, which upon phosphorylation by PKC, inhibits myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and enhanced contraction.[1][4][5] While direct studies on the effect of PKC (19-36) on VSMC contraction are limited in the provided search results, its inhibitory action on PKC activity suggests it would attenuate PKC-mediated contraction.
Effects on Migration
The role of PKC in VSMC migration is complex, with evidence suggesting both pro- and anti-migratory effects depending on the specific isoforms involved and the experimental context.[2][8][9][10] For example, activation of PKCα has been suggested to be a negative regulator of migration, while overall PKC activation can inhibit chemotaxis.[2][8][9][10] The inhibitory effect of PKC on VSMC migration may be mediated through the cAMP/PKA pathway.[2][9] As a pan-PKC inhibitor, PKC (19-36) would be expected to influence these processes, likely by preventing the isoform-specific signaling that regulates cytoskeletal dynamics and cell motility.
Signaling Pathways Modulated by PKC (19-36)
PKC (19-36) exerts its biological effects by inhibiting the downstream signaling cascades initiated by PKC activation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. In VSMCs, PKC can activate the MAPK pathway, leading to the phosphorylation of downstream targets that promote cell cycle progression.[5][8][10] For instance, PKCα can mediate the activation of MAP-K.[8][10] By inhibiting PKC, PKC (19-36) can block the activation of the MAPK cascade, thereby contributing to its anti-proliferative effects.[7]
Contractile Apparatus Regulation
PKC regulates VSMC contraction through multiple mechanisms that increase the calcium sensitivity of the contractile machinery.[1][4][5] This includes the phosphorylation of CPI-17 and calponin.[1][4][5] Inhibition of PKC by PKC (19-36) would be expected to disrupt these phosphorylation events, leading to a decrease in force production at a given intracellular calcium concentration.
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Effect | Concentration/IC50 | Reference |
| PKC Inhibition | - | PKC (19-36) | Inhibition of PKC activity | IC50 = 0.18 µM | [6][7] |
| DNA Synthesis Inhibition | Rat Aortic VSMCs | PKC (19-36) | Dose-dependent inhibition of high glucose-induced [3H]thymidine incorporation | - | [7] |
| Protein Synthesis Inhibition | Rat Aortic VSMCs | PKC (19-36) | Dose-dependent inhibition of high glucose-induced [3H]leucine incorporation | - | [7] |
| Cell Proliferation Inhibition | Rat Aortic VSMCs | PKC (19-36) | Inhibition of high glucose-induced cell proliferation | - | [7] |
Experimental Protocols
Cell Culture
Vascular smooth muscle cells can be isolated from various sources, such as rat aorta or human saphenous vein, by enzymatic digestion.[3][8][10] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C. For experiments, cells are often rendered quiescent by serum starvation (e.g., 0.1-0.5% FBS) for 24-48 hours.[7]
Proliferation Assay ([3H]-Thymidine Incorporation)
-
Seed quiescent VSMCs in 24-well plates.
-
Pre-incubate cells with varying concentrations of PKC (19-36) or the inactive control peptide for a specified time (e.g., 1 hour).
-
Stimulate the cells with a mitogen (e.g., platelet-derived growth factor (PDGF), high glucose) for 24 hours.[7][8][10]
-
Add [3H]-thymidine (1 µCi/mL) to each well and incubate for an additional 4-6 hours.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate DNA with ice-cold 10% trichloroacetic acid (TCA).
-
Lyse the cells with a solution of NaOH and sodium dodecyl sulfate (B86663) (SDS).
-
Measure the incorporated radioactivity using a liquid scintillation counter.
Migration Assay (Boyden Chamber)
-
Coat the lower surface of a Boyden chamber filter (e.g., 8 µm pore size) with an extracellular matrix protein like fibronectin.[8][10]
-
Place a chemoattractant (e.g., PDGF) in the lower chamber.
-
Resuspend quiescent VSMCs in serum-free medium containing different concentrations of PKC (19-36) or control peptide.
-
Add the cell suspension to the upper chamber.
-
Incubate the chamber for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
Western Blotting for Protein Phosphorylation
-
Treat quiescent VSMCs with PKC (19-36) followed by stimulation with an agonist.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-MAPK, phospho-CPI-17).[8][10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein to normalize for loading.
Conclusion
The PKC pseudosubstrate inhibitory peptide, PKC (19-36), serves as a valuable tool for investigating the role of Protein Kinase C in the pathophysiology of vascular diseases. Its ability to specifically inhibit PKC activity allows for the elucidation of the downstream consequences of PKC signaling in vascular smooth muscle cells. The anti-proliferative and anti-hypertrophic effects of PKC (19-36) highlight the therapeutic potential of targeting PKC in conditions such as diabetic vasculopathy, atherosclerosis, and restenosis. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to support further research in this critical area of cardiovascular drug development.
References
- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Differential effects of protein kinase C on human vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of protein kinase C and its alpha subtype on human vascular smooth muscle cell proliferation, migration and fibronectin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Protein Kinase C (19-36): A Key Regulator in Cellular Hypertrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular hypertrophy, an increase in cell size without cell division, is a fundamental biological process implicated in both physiological adaptation and pathological conditions, most notably in cardiac disease. The Protein Kinase C (PKC) family of serine/threonine kinases has emerged as a critical node in the complex signaling networks that govern hypertrophic responses. This technical guide focuses on a specific peptide inhibitor, Protein Kinase C (19-36), a pseudosubstrate peptide that has been instrumental in elucidating the role of PKC in cellular hypertrophy. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols from seminal studies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the study of cellular hypertrophy and the therapeutic potential of targeting PKC signaling.
Introduction to Protein Kinase C and Cellular Hypertrophy
The Protein Kinase C (PKC) family comprises multiple isoforms that are broadly classified into three groups: classical (cPKCs), novel (nPKCs), and atypical (aPKCs), based on their structure and activation requirements.[1] These kinases are central regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis.[2] In the context of the heart, PKC activation is a key event in the signal transduction pathways that lead to cardiomyocyte hypertrophy, a major contributor to the pathogenesis of heart failure.[3][4]
Pathological cardiac hypertrophy is often triggered by neurohormonal stimuli such as angiotensin II and endothelin-1, which act through Gq-coupled receptors.[3][4] This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG and calcium ions (released via IP3) are potent activators of classical and novel PKC isoforms.[3][4] Once activated, PKC isoforms phosphorylate a plethora of downstream targets, culminating in the transcriptional reprogramming and protein synthesis that drive the hypertrophic phenotype.[5]
Protein Kinase C (19-36): A Pseudosubstrate Inhibitor
Protein Kinase C (19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (residues 19-36) of PKC.[6][7] The pseudosubstrate domain is an autoinhibitory sequence within the regulatory domain of PKC that mimics a substrate but lacks a phosphorylatable serine or threonine residue.[7] By binding to the active site of the kinase, the pseudosubstrate domain maintains PKC in an inactive state. The PKC (19-36) peptide acts as a competitive inhibitor by occupying the substrate-binding site, thereby preventing the phosphorylation of genuine substrates.[6][7]
This peptide has been widely used as a specific inhibitor to probe the physiological functions of PKC.[8] Its ability to attenuate cellular hypertrophy, particularly in vascular smooth muscle cells and potentially in cardiomyocytes, underscores the critical role of PKC in this process.[6][8]
Quantitative Data on the Effects of PKC (19-36)
The inhibitory effects of PKC (19-36) on PKC activity and hypertrophy-related processes have been quantified in several studies. The following table summarizes key data from a study investigating the role of PKC in high glucose-induced vascular smooth muscle cell (VSMC) hypertrophy.[8]
| Parameter | Value | Cell Type | Condition | Reference |
| PKC (19-36) IC50 for PKC | 0.18 ± 0.02 µmol/L | - | In vitro kinase assay | [8] |
| PKC (19-36) IC50 for cAMP-dependent protein kinase | 423 ± 67 µmol/L | - | In vitro kinase assay | [8] |
| PKC (19-36) IC50 for myosin light chain kinase | 24 ± 2 µmol/L | - | In vitro kinase assay | [8] |
| Inhibition of [3H]thymidine incorporation by PKC (19-36) | Dose-dependent | Postconfluent VSMCs | High glucose (22.2 mmol/L) | [8] |
| Inhibition of [3H]leucine incorporation by PKC (19-36) | Dose-dependent | Postconfluent VSMCs | High glucose (22.2 mmol/L) | [8] |
Signaling Pathways
The signaling cascade leading to cellular hypertrophy is complex and involves multiple interconnected pathways. PKC occupies a central position in this network. The following diagrams illustrate the key signaling events.
Caption: Gq-PKC signaling pathway in cellular hypertrophy.
This diagram illustrates the canonical pathway where neurohormonal stimuli activate Gq-coupled receptors, leading to the activation of PLCβ. PLCβ hydrolyzes PIP2 to generate IP3 and DAG. IP3 triggers calcium release from the sarcoplasmic reticulum, and both calcium and DAG activate PKC. Activated PKC then phosphorylates downstream targets, leading to hypertrophic gene expression and protein synthesis. The pseudosubstrate inhibitor PKC (19-36) blocks this pathway by directly inhibiting PKC.
Caption: Experimental workflow for studying PKC (19-36) effects.
This flowchart outlines a typical experimental procedure to investigate the effect of PKC (19-36) on cellular hypertrophy. Cells are cultured and then subjected to a hypertrophic stimulus in the presence or absence of the PKC inhibitor. Subsequent analyses measure key hypertrophic markers such as DNA and protein synthesis, as well as direct PKC activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the study by Yasunari et al. (1996) investigating the effects of PKC (19-36) on vascular smooth muscle cells.[8]
Cell Culture and Induction of Hypertrophy
-
Cell Isolation and Culture: Vascular smooth muscle cells (VSMCs) are isolated from the thoracic aorta of Wistar-Kyoto rats by the explant method. Cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 95% air and 5% CO2.
-
Induction of Hypertrophy: To induce hypertrophy, postconfluent VSMCs are cultured in a serum-free medium containing a high concentration of glucose (22.2 mmol/L). A control group is maintained in a normal glucose medium (5.6 mmol/L) supplemented with mannose (16.6 mmol/L) to control for osmotic effects.
Measurement of DNA and Protein Synthesis
-
Labeling: To measure DNA and protein synthesis, cells are incubated with [³H]thymidine (1 µCi/mL) or [³H]leucine (1 µCi/mL), respectively, for the final 24 hours of the experimental period.
-
Harvesting and Scintillation Counting: After incubation, the medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). The cells are then treated with 5% trichloroacetic acid (TCA) at 4°C for 30 minutes to precipitate macromolecules. The acid-insoluble fraction is washed twice with ethanol (B145695) and then dissolved in 0.5 N NaOH. The radioactivity of the incorporated tritium (B154650) is measured using a liquid scintillation counter.
Protein Kinase C Activity Assay
-
Cell Lysis and Fractionation: VSMCs are washed with ice-cold PBS and scraped into a lysis buffer containing 20 mmol/L Tris-HCl (pH 7.5), 2 mmol/L EDTA, 0.5 mmol/L EGTA, 25 µg/mL aprotinin, and 25 µg/mL leupeptin. The cell suspension is sonicated and then centrifuged at 100,000 g for 60 minutes at 4°C to separate the cytosolic (supernatant) and membrane-bound (pellet) fractions.
-
Kinase Assay: PKC activity is measured by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide. The reaction mixture (total volume 100 µL) contains 20 mmol/L Tris-HCl (pH 7.5), 10 mmol/L MgCl₂, 0.5 mmol/L CaCl₂, 100 µmol/L [γ-³²P]ATP, 10 µg of phosphatidylserine, 1 µg of diolein, the cell fraction extract, and the substrate peptide. The reaction is initiated by the addition of ATP and incubated at 30°C for 10 minutes.
-
Quantification: The reaction is stopped by spotting the mixture onto phosphocellulose paper discs. The discs are washed three times with 75 mmol/L phosphoric acid to remove unincorporated [γ-³²P]ATP. The radioactivity on the discs, representing the phosphorylated substrate, is measured by liquid scintillation counting.
Conclusion and Future Directions
The pseudosubstrate peptide PKC (19-36) has proven to be an invaluable tool for dissecting the role of Protein Kinase C in cellular hypertrophy. The quantitative data and detailed protocols presented in this guide highlight its utility in inhibiting PKC and attenuating hypertrophic responses. The signaling pathways illustrated underscore the central role of PKC as a transducer of hypertrophic stimuli.
For drug development professionals, the specificity of peptide inhibitors like PKC (19-36) offers a template for the design of more potent and stable small molecule inhibitors of specific PKC isoforms. Future research should focus on isoform-specific PKC inhibitors to minimize off-target effects and to better understand the distinct roles of individual PKC isoforms in the complex process of cellular hypertrophy. The continued exploration of the PKC signaling network will undoubtedly unveil novel therapeutic targets for the treatment of pathological hypertrophy and heart failure.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Protein kinase C and cardiac dysfunction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase cascades in the regulation of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Protein kinase cascades in the regulation of cardiac hypertrophy [jci.org]
- 5. mdpi.com [mdpi.com]
- 6. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
Unraveling the Gatekeeper: An In-Depth Technical Guide to the Autoinhibitory Domain of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis.[1][2] The activity of these crucial enzymes is exquisitely regulated to prevent aberrant signaling, a control mechanism largely orchestrated by an internal gatekeeper: the autoinhibitory domain. This technical guide provides a comprehensive exploration of the PKC autoinhibitory domain, delving into its structure, function, and the molecular choreography that dictates its control over kinase activity. We will examine the quantitative aspects of this inhibition, detail key experimental protocols for its study, and visualize the intricate signaling and structural relationships.
The Architecture of Autoinhibition: Structure and Key Players
All PKC isoforms share a common architecture, consisting of an N-terminal regulatory domain and a C-terminal catalytic domain, connected by a flexible hinge region.[3][4] The autoinhibitory function resides primarily within the regulatory domain and is mediated by a specialized segment known as the pseudosubstrate .[3][5]
The Pseudosubstrate: This short peptide sequence, located in the N-terminal region of the regulatory domain, mimics a true PKC substrate but crucially lacks a phosphorylatable serine or threonine residue, often replacing it with an alanine.[5][6] In the inactive state, the pseudosubstrate physically occupies the substrate-binding cavity of the catalytic domain, effectively blocking access to genuine substrates and preventing phosphorylation.[6]
Regulatory Domains (C1 and C2): The pseudosubstrate's grip on the catalytic site is further stabilized and controlled by the C1 and C2 domains, also housed within the regulatory region.
-
C1 Domain: This domain is responsible for binding the second messenger diacylglycerol (DAG) or its analogs, the phorbol (B1677699) esters.[7] In many PKC isoforms, the C1 domain also contributes to maintaining the autoinhibited conformation.[8]
-
C2 Domain: In conventional PKC isoforms, the C2 domain acts as a calcium sensor.[9] Emerging structural models, particularly for PKCβII, reveal a critical role for the C2 domain in "clamping" over the kinase domain, further locking the pseudosubstrate in its inhibitory position.[10]
The interplay between the pseudosubstrate, C1, and C2 domains creates a tightly regulated, inactive conformation that prevents spurious kinase activity in the absence of specific cellular signals.
Quantitative Insights into Autoinhibition
The inhibitory potency of the pseudosubstrate can be quantified through various biochemical assays. While direct measurement of the intramolecular binding affinity is complex, studies using synthetic peptides derived from pseudosubstrate sequences provide valuable insights into their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).
Below are tables summarizing key quantitative data related to PKC autoinhibition and substrate kinetics.
| PKC Isoform | Pseudosubstrate Peptide Sequence | Inhibitor Type | IC50 (µM) | Ki (µM) | Reference(s) |
| PKCα | RFARKGALRQKNVHEVKN | Pseudosubstrate-derived peptide | ~25-100 | - | [11] |
| PKCβ | - | Pseudosubstrate-derived peptide | ~0.5 | - | [8] |
| PKCγ | - | Pseudosubstrate-derived peptide | ~25-100 | - | [11] |
| PKCδ | - | Pseudosubstrate-derived peptide | ~25-100 | - | [11] |
| PKCε | - | Pseudosubstrate-derived peptide | ~25-100 | - | [11] |
| General PKC | Retro-inverso pseudosubstrate analogue | Competitive peptide inhibitor | 5 | 2 | [12] |
| General PKC | Pseudosubstrate peptide | Peptide inhibitor | 1 | - | [13] |
Table 1: Inhibitory constants of various pseudosubstrate-derived peptides for different PKC isoforms.
| PKC Isoform | Synthetic Peptide Substrate Sequence | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| PKCα | FRRQRKGSVRY | 1.8 | 1,200 | [14] |
| PKCβI | FKKQGSVFY | 3.0 | 1,500 | [14] |
| PKCδ | FKKQGSVFW | 2.5 | 980 | [14] |
| PKCζ | RRRRKRGSGRRR | 0.8 | 450 | [14] |
| PKCμ | LRRRRLS*LRRA | 0.5 | 650 | [14] |
*Phosphorylatable Serine Table 2: Kinetic parameters for phosphorylation of synthetic peptide substrates by various PKC isoforms.
The Activation Cascade: Releasing the Autoinhibitory Brake
The activation of PKC is a multi-step process that culminates in the release of the pseudosubstrate from the catalytic cleft, thereby "opening" the kinase for substrate binding. This process is typically initiated by upstream signals that lead to the generation of second messengers.
For Conventional PKCs (cPKCs):
-
Calcium Influx: An increase in intracellular calcium concentration ([Ca²⁺]i) leads to the binding of Ca²⁺ to the C2 domain.[9]
-
Membrane Translocation: The Ca²⁺-bound C2 domain targets the PKC molecule to the plasma membrane through electrostatic interactions with anionic phospholipids.[15]
-
DAG Binding: At the membrane, the C1 domain binds to diacylglycerol (DAG).[7]
-
Conformational Change and Activation: The concerted binding of Ca²⁺ and DAG induces a significant conformational change, leading to the disengagement of the pseudosubstrate from the catalytic site and full activation of the kinase.[4]
For Novel PKCs (nPKCs): These isoforms are calcium-independent and are activated primarily by DAG binding to their C1 domains.[9]
For Atypical PKCs (aPKCs): These isoforms are not responsive to Ca²⁺ or DAG and are regulated through protein-protein interactions and other lipid messengers.[6]
The following diagram illustrates the canonical activation pathway for conventional PKC.
The following diagram illustrates the conformational changes of PKC during activation.
Experimental Protocols for Studying the Autoinhibitory Domain
A variety of experimental techniques are employed to investigate the function of the PKC autoinhibitory domain. Below are detailed methodologies for key assays.
In Vitro PKC Kinase Assay (Radioactive Method)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide, providing a direct measure of kinase activity.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[1]
-
Lipid activator (Phosphatidylserine and Diacylglycerol)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)[8]
-
P81 phosphocellulose paper[1]
-
0.75% Phosphoric acid[1]
-
Scintillation counter and fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, combine the kinase reaction buffer, lipid activator (sonicated), and the PKC substrate peptide.
-
Add Enzyme: Add the purified PKC enzyme to the reaction mix.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).[1][8]
-
Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
The following diagram outlines the workflow for a radioactive PKC kinase assay.
References
- 1. Requirements for pseudosubstrate arginine residues during autoinhibition and phosphatidylinositol 3,4,5-(PO₄)₃-dependent activation of atypical PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence resonance energy transfer imaging of PKC signalling in living cells using genetically encoded fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure and Allosteric Activation of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Protein Kinase C (19-36): A Technical Guide to its IC50 Value and Potency
This technical guide provides an in-depth analysis of the Protein Kinase C (19-36) peptide, a significant tool in cellular signaling research. Designed for researchers, scientists, and drug development professionals, this document details the peptide's inhibitory potency, experimental protocols for its characterization, and its mechanism of action within the broader context of Protein Kinase C signaling pathways.
Quantitative Data Summary
Protein Kinase C (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] Its potency is typically characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).
| Parameter | Value | Enzyme | Notes |
| IC50 | 0.18 µM | Protein Kinase C (PKC) | This value represents the concentration of PKC (19-36) required to inhibit 50% of PKC activity.[1][3][4] |
| Ki | 147 nM | Protein Kinase C (PKC) | The Ki value indicates the binding affinity of the inhibitor to the enzyme.[5] |
The specificity of an inhibitor is as crucial as its potency. The following table summarizes the inhibitory activity of PKC (19-36) against other protein kinases, demonstrating its selectivity.
| Enzyme | IC50 Value | Notes |
| cAMP-dependent protein kinase (PKA) | 423 µM | PKC (19-36) is a poor inhibitor of PKA, showcasing its selectivity for PKC.[5][6] |
| Myosin light chain kinase (MLCK) | 24 µM | The peptide shows moderate inhibition of MLCK.[6] |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | 30 µM | PKC (19-36) exhibits some off-target effects on CaMKII at higher concentrations.[7] |
Mechanism of Action: Pseudosubstrate Inhibition
PKC enzymes are regulated by an autoinhibitory pseudosubstrate domain.[2][8] This region of the protein mimics a substrate but lacks the serine or threonine residue for phosphorylation.[2] In its inactive state, the pseudosubstrate domain binds to the active site of the kinase, preventing it from phosphorylating actual substrates.[2][9]
The PKC (19-36) peptide is derived from this pseudosubstrate region of PKCα and PKCβ (residues 19-36).[2][10] By mimicking the natural pseudosubstrate, it competitively binds to the active site of PKC, thereby inhibiting both the autophosphorylation of PKC and the phosphorylation of its substrates.[10][11]
Protein Kinase C Signaling Pathways
PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, gene expression, and apoptosis.[9][12][13] The PKC family is divided into three main groups based on their activation requirements.[8][14]
-
Conventional PKCs (cPKC): Isoforms α, β, and γ are activated by diacylglycerol (DAG) and require calcium (Ca2+).[8]
-
Novel PKCs (nPKC): Isoforms δ, ε, η, and θ are also activated by DAG but are calcium-independent.[8]
-
Atypical PKCs (aPKC): Isoforms ζ and ι/λ do not require DAG or Ca2+ for their activation.[8]
The activation of conventional and novel PKCs is often initiated by signals that activate phospholipase C (PLC), leading to the generation of DAG and inositol (B14025) trisphosphate (IP3), the latter of which mobilizes intracellular calcium.
Experimental Protocols
Determination of IC50 Value via In Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 value of PKC (19-36) using an in vitro kinase activity assay. The principle involves measuring the phosphorylation of a specific substrate by PKC in the presence of varying concentrations of the inhibitor.
1. Materials:
-
Recombinant active Protein Kinase C enzyme
-
PKC substrate peptide (e.g., a peptide with the sequence RFARKGA(S)LRQKNV)
-
PKC (19-36) inhibitor peptide
-
ATP, [γ-32P]ATP or fluorescently-labeled ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, and appropriate concentrations of Ca2+ and phospholipids (B1166683) for cPKC isoforms)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
2. Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the PKC (19-36) stock solution in the kinase reaction buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a no-inhibitor control.
-
Kinase Reaction:
-
In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, the substrate peptide, and the desired concentration of PKC (19-36) or vehicle control.
-
Add the PKC enzyme and pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphorylation reaction by adding ATP (spiked with [γ-32P]ATP).
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
-
Stop Reaction and Separate:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
-
Quantification:
-
Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[15]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. RFARKGALRQKNVHEVKN | CAS#:113731-96-7 | Chemsrc [chemsrc.com]
- 4. adooq.com [adooq.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bosterbio.com [bosterbio.com]
- 13. raybiotech.com [raybiotech.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Protein Kinase C (PKC) Assays Utilizing the Pseudosubstrate Inhibitor PKC (19-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1] The dysregulation of PKC activity is implicated in numerous diseases, rendering it a prime target for therapeutic intervention. The peptide PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (amino acid residues 19-36) of PKC. This domain mimics the substrate of PKC but is not phosphorylatable, thereby acting as a competitive inhibitor.[2][3] With a reported IC50 value of approximately 0.18 µM, PKC (19-36) serves as a potent and selective tool for studying the physiological roles of PKC and for screening potential modulators of its activity.[4][5]
These application notes provide a comprehensive guide for utilizing PKC (19-36) in an in vitro kinase assay to determine its inhibitory potential or to probe the mechanisms of PKC regulation. Two common non-radioactive assay formats will be detailed: an ELISA-based assay and a fluorescence polarization assay.
Signaling Pathway
Protein Kinase C is a key effector in signal transduction cascades initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[1] Ligand binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+), and together with DAG, recruits and activates conventional and novel PKC isoforms at the cell membrane, leading to the phosphorylation of downstream target proteins.[1][6]
General signaling pathway leading to the activation of Protein Kinase C.
Experimental Protocols
ELISA-Based In Vitro Kinase Assay
This protocol outlines a non-radioactive, ELISA-based method to measure PKC activity and its inhibition by PKC (19-36). The assay detects the phosphorylated substrate using a specific antibody.[1][7]
Materials and Reagents:
| Reagent | Recommended Concentration/Stock | Storage |
| Active PKC Enzyme | Varies (determine empirically) | -80°C |
| PKC Substrate Peptide | 1 mg/mL | -20°C |
| PKC (19-36) Inhibitor Peptide | 1 mM stock in H₂O | -20°C |
| Kinase Assay Buffer (5X) | See Table 2 for formulation | 4°C |
| ATP Solution | 10 mM | -20°C |
| 96-well PKC Substrate Microtiter Plate | Pre-coated | 4°C |
| Phosphospecific Primary Antibody | Varies (per manufacturer) | 4°C |
| HRP-conjugated Secondary Antibody | Varies (per manufacturer) | 4°C |
| TMB Substrate | Ready to use | 4°C |
| Stop Solution (e.g., 2N H₂SO₄) | Ready to use | Room Temp |
| Wash Buffer (20X) | Dilute to 1X with deionized water | Room Temp |
| Antibody Dilution Buffer | As recommended by manufacturer | 4°C |
Table 1: Materials and Reagents for ELISA-Based Assay
| Component | Final Concentration (1X) |
| HEPES, pH 7.4 | 20 mM |
| MgCl₂ | 10 mM |
| CaCl₂ | 0.2 mM |
| DTT | 1 mM |
| NP-40 | 0.04% |
| Phosphatidylserine | 10 µg/mL |
| Diacylglycerol | 2 µg/mL |
Table 2: Kinase Assay Buffer (5X) Formulation
Procedure:
-
Preparation of Reagents: Thaw all reagents on ice. Prepare serial dilutions of the PKC (19-36) inhibitor peptide in 1X Kinase Assay Buffer. Dilute the active PKC enzyme and ATP to their final working concentrations in 1X Kinase Assay Buffer.
-
Pre-incubation: Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature.[1]
-
Sample and Inhibitor Addition: Aspirate the buffer. Add your samples (e.g., purified enzyme fractions) and controls (positive control with active PKC, negative control without enzyme) to the appropriate wells. Add the different dilutions of PKC (19-36) to the inhibitor test wells. The final volume in each well should be consistent.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C.[1]
-
Washing: Wash the wells three times with 1X Wash Buffer.
-
Primary Antibody Incubation: Add the phosphospecific primary antibody, diluted in Antibody Dilution Buffer, to each well and incubate for 60 minutes at room temperature.[1]
-
Washing: Wash the wells three times with 1X Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[1]
-
Washing: Wash the wells three times with 1X Wash Buffer.
-
Color Development: Add TMB Substrate to each well and incubate at room temperature for 30-60 minutes, monitoring for color development.[1]
-
Stopping Color Development: Add Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Fluorescence Polarization (FP) In Vitro Kinase Assay
This homogeneous assay format measures the phosphorylation of a fluorescently labeled peptide substrate. As the substrate is phosphorylated, it is bound by a phosphospecific antibody, leading to a change in the fluorescence polarization signal.
Materials and Reagents:
| Reagent | Recommended Concentration/Stock | Storage |
| Active PKC Enzyme | Varies (determine empirically) | -80°C |
| Fluorescently Labeled PKC Substrate | 100 µM | -20°C |
| PKC (19-36) Inhibitor Peptide | 1 mM stock in H₂O | -20°C |
| Kinase Reaction Buffer (10X) | See Table 4 for formulation | 4°C |
| ATP Solution | 10 mM | -20°C |
| Anti-phosphoserine Antibody | 10X | 4°C |
| FP Dilution Buffer | Ready to use | 4°C |
| EDTA (Quench Buffer) | 0.5 M | Room Temp |
Table 3: Materials and Reagents for FP Assay
| Component | Final Concentration (1X) |
| HEPES, pH 7.4 | 200 mM |
| MgCl₂ | 50 mM |
| CaCl₂ | 1 mM |
| NP-40 | 0.2% |
Table 4: 10X Kinase Reaction Buffer Formulation[8]
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the fluorescently labeled PKC substrate and varying concentrations of the PKC (19-36) inhibitor.
-
Enzyme Addition: Add the diluted active PKC enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stopping the Reaction: Terminate the kinase reaction by adding EDTA.[8]
-
Detection: Add the anti-phosphoserine antibody and incubate to allow for binding to the phosphorylated substrate.
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
Experimental Workflow and Data Analysis
General workflow for in vitro PKC kinase inhibition assay.
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data by setting the uninhibited control (positive control) to 100% activity.
-
Plot the percentage of PKC activity against the logarithm of the PKC (19-36) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Summary of Quantitative Data
| Parameter | ELISA-Based Assay | Fluorescence Polarization Assay |
| Incubation Time | 60 minutes | 60 minutes |
| Incubation Temperature | 30°C | Room Temperature |
| Detection Method | Colorimetric (Absorbance at 450 nm) | Fluorescence Polarization |
| Throughput | High | High |
| Sensitivity | High | High |
| Assay Format | Heterogeneous (requires washing steps) | Homogeneous (no washing steps) |
Table 5: Comparison of In Vitro Kinase Assay Formats
| Component | Recommended Final Concentration | Notes |
| Active PKC Enzyme | 1-10 ng/well | Optimal concentration should be determined empirically. |
| PKC Substrate Peptide | 1-10 µM | Optimal concentration should be near the Km value. |
| ATP | 10-100 µM | Should be near the Km value for ATP. |
| PKC (19-36) Inhibitor | 0.01 - 10 µM | A wide range of concentrations should be tested to generate a dose-response curve. |
Table 6: Recommended Concentration Ranges for Assay Components
Conclusion
The provided protocols offer robust and reliable methods for conducting in vitro kinase assays to assess the inhibitory activity of PKC (19-36). The choice between an ELISA-based or fluorescence polarization assay will depend on the specific experimental needs and available instrumentation. By carefully optimizing assay conditions and adhering to the detailed procedures, researchers can obtain high-quality, reproducible data to advance our understanding of PKC signaling and facilitate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 6. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 7. abcam.co.jp [abcam.co.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Protein Kinase C (19-36) in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] The PKC family is divided into three subfamilies: classical (or conventional) PKCs (cPKCs), novel PKCs (nPKCs), and atypical PKCs (aPKCs). The activation of classical and novel PKCs is mediated by diacylglycerol (DAG).[2] Given their central role in signal transduction, PKC isoforms have emerged as significant targets for therapeutic intervention in various diseases, including cancer and cardiovascular conditions.[1][3]
Protein Kinase C (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of PKC.[4][5] It corresponds to the amino acid sequence (residues 19-36) of the pseudosubstrate domain of PKC, which is responsible for maintaining the enzyme in an inactive state.[6][7] By mimicking the substrate binding site, PKC (19-36) competitively inhibits the phosphorylation of PKC substrates.[6][8] This peptide has been demonstrated to be a potent and specific inhibitor of PKC with an IC50 of 0.18 µM.[4][5][9] It shows significantly less inhibition of other kinases like cAMP-dependent protein kinase (PKA) and myosin light chain kinase.[9]
These application notes provide detailed protocols for the use of PKC (19-36) in cultured cells to investigate PKC signaling pathways and their roles in cellular functions.
Data Presentation
Table 1: Properties of Protein Kinase C (19-36)
| Property | Value | References |
| Sequence | RFARKGALRQKNVHEVKN | [3][5][8] |
| Molecular Weight | 2151.48 g/mol | [5] |
| Purity | ≥95% by HPLC | [8] |
| Formulation | Supplied as a trifluoroacetate (B77799) salt | [8] |
| Solubility | Soluble to 2 mg/mL in water | [5] |
| Storage | Store at -20°C.[5][8] Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 4 weeks at -20°C.[8] | |
| IC50 | 0.18 µM for Protein Kinase C | [4][5][9] |
| Ki | 147 nM against Protein Kinase C | [8] |
| Cell Permeability | Not cell-permeable | [8] |
Table 2: Experimental Conditions for PKC (19-36) in Cultured Cells
| Cell Type | Concentration | Incubation Time | Observed Effect | References |
| Vascular Smooth Muscle Cells (VSMCs) | 1 µmol/L | Long-term | Reduced cell size and hypertrophy induced by high glucose. | [9] |
| Vascular Smooth Muscle Cells (VSMCs) | 1 µmol/L | 24 hours | Suppressed high glucose-induced changes in the cell cycle (G0-G1 to S and G2-M phases). | [9] |
| Vascular Smooth Muscle Cells (VSMCs) | Dose-dependent | Not specified | Inhibition of DNA and protein synthesis. | [5] |
| Nucleus Basalis Neurons | Not specified | Not specified | Suppressed the effect of Substance P on inward rectifier K+ channels. | [10] |
| J774 Macrophages | Not specified | Pre-treatment | Suppressed homocysteine-induced LPL mRNA expression. | [11] |
| Cortical Neurons | 100 nM | In vitro kinase assay | Drastically reduced phosphorylation of GABA-A receptor β1-GST. | [12] |
Experimental Protocols
Reconstitution of PKC (19-36) Peptide
Materials:
-
Lyophilized PKC (19-36) peptide
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Based on the amount of peptide provided (usually in mg), calculate the volume of sterile water required to achieve a desired stock concentration (e.g., 1 mM or as per experimental needs). A reconstitution calculator can be used for this purpose.[5]
-
Carefully add the calculated volume of sterile water to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the reconstituted stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are generally stable for up to 4 weeks.[8]
Introduction of PKC (19-36) into Cultured Cells
Since PKC (19-36) is not cell-permeable, direct addition to the cell culture medium is ineffective.[8] Therefore, a method for intracellular delivery is required.
Method: Microinjection
This method allows for the direct delivery of the peptide into the cytoplasm of individual cells.
Materials:
-
Reconstituted PKC (19-36) stock solution
-
Microinjection system (including micromanipulator, injector, and microscope)
-
Glass micropipettes
-
Cell culture dish with adherent cells
Protocol:
-
Prepare the injection solution by diluting the PKC (19-36) stock solution to the desired final intracellular concentration in an appropriate injection buffer (e.g., sterile PBS).
-
Pull glass micropipettes to a fine point using a pipette puller.
-
Backfill the micropipette with the injection solution.
-
Mount the micropipette onto the microinjector.
-
Under microscopic guidance, carefully insert the tip of the micropipette into the cytoplasm of the target cells and inject a small volume of the solution.
-
After injection, incubate the cells under normal culture conditions for the desired period before proceeding with downstream analysis.
Negative Control: [Glu27]-PKC (19-36)
To ensure that the observed effects are specific to the inhibition of PKC by PKC (19-36), it is crucial to use an inactive control peptide. [Glu27]-PKC (19-36) is an ideal negative control where a critical arginine residue is replaced by glutamic acid, rendering it inactive.[9] All experiments should be run in parallel with this control peptide at the same concentration as PKC (19-36).
Assessing the Effects of PKC (19-36)
A. In Vitro PKC Kinase Assay
This assay directly measures the inhibitory effect of PKC (19-36) on PKC activity.
Materials:
-
Cell lysate from treated and untreated cells
-
Purified active PKC (as a positive control)
-
PKC substrate peptide (e.g., Ac-myelin basic protein (4-14))[11]
-
[γ-32P]ATP
-
PKC (19-36) and [Glu27]-PKC (19-36)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare cell lysates from cultured cells.
-
Set up the kinase reaction mixture containing the cell lysate (or purified PKC), kinase buffer, and the PKC substrate peptide.
-
Add PKC (19-36) or the negative control peptide at various concentrations to the respective reaction tubes.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. The specificity of the assay is determined by subtracting the radioactivity obtained in the presence of the pseudosubstrate inhibitor PKC(19-36) from the total radioactivity.[11]
B. Cell Proliferation Assay (e.g., MTT or BrdU Assay)
This assay assesses the effect of PKC inhibition on cell viability and proliferation.
Materials:
-
Cultured cells
-
PKC (19-36) and [Glu27]-PKC (19-36)
-
MTT reagent or BrdU labeling reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of PKC (19-36) or the control peptide. Remember to use a suitable delivery method if required.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
For the BrdU assay, follow the manufacturer's protocol for labeling, fixation, and detection of BrdU incorporation.
C. Western Blot Analysis for Downstream Targets
This method is used to analyze the phosphorylation status of known PKC substrates.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies against phosphorylated and total forms of a known PKC substrate (e.g., MARCKS)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Prepare cell lysates from cells treated with PKC (19-36) or the control peptide.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Visualizations
Caption: General overview of the Protein Kinase C (PKC) signaling pathway.
Caption: Mechanism of action of PKC (19-36) as a pseudosubstrate inhibitor.
Caption: A typical experimental workflow for studying the effects of PKC (19-36).
References
- 1. Protein kinase C in cellular transformation: a valid target for therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKC (19-36) (CAS 113731-96-7): R&D Systems [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Protein kinase C-mediated inhibition of an inward rectifier potassium channel by substance P in nucleus basalis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. jneurosci.org [jneurosci.org]
Protein Kinase C (19-36) solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Protein Kinase C (19-36), a pseudosubstrate peptide inhibitor of Protein Kinase C (PKC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and cellular and molecular biology research.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The peptide PKC (19-36) corresponds to the pseudosubstrate region (residues 19-36) of PKC, which acts as an autoinhibitory domain. By mimicking the substrate, PKC (19-36) competitively binds to the active site of PKC, thereby inhibiting its kinase activity. This makes it a valuable tool for studying the physiological and pathological roles of PKC.
PKC (19-36) has been utilized in research to investigate the involvement of PKC in various cellular processes. For instance, it has been shown to attenuate vascular hyperproliferation and hypertrophy induced by high glucose and to inhibit DNA and protein synthesis in vascular smooth muscle cells.[1][2]
Physicochemical Properties and Solubility
Proper handling and storage of PKC (19-36) are critical for maintaining its biological activity. The peptide is typically supplied as a lyophilized powder.
Table 1: Physicochemical and Solubility Data for PKC (19-36)
| Property | Value | Source(s) |
| Molecular Weight | 2151.48 g/mol | [1] |
| Amino Acid Sequence | Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn | [1][3] |
| Appearance | Lyophilized powder | --- |
| Solubility | Soluble in water up to 2 mg/mL | [1] |
| Alternative Solvents | 0.9% Saline, Distilled Water | [4] |
Storage and Stability
To ensure the integrity and activity of the peptide, it is essential to adhere to the recommended storage conditions.
Table 2: Storage Conditions for PKC (19-36)
| Condition | Duration | Recommendations | Source(s) |
| Lyophilized Powder | Long-term | Store at -20°C or -80°C. | [1][5] |
| Stock Solution | Up to 4 weeks | Aliquot and store at -20°C. | [6] |
| Stock Solution (-20°C) | 1 month | Sealed storage, away from moisture and light. | [5] |
| Stock Solution (-80°C) | 6 months | Sealed storage, away from moisture and light, under nitrogen. | [5] |
Note: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation of the peptide.
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 1 mM stock solution of PKC (19-36).
Materials:
-
PKC (19-36) lyophilized powder
-
Sterile, nuclease-free water or 0.9% saline
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized PKC (19-36) to ensure the powder is at the bottom.
-
Calculate the volume of solvent required to achieve the desired stock concentration. For a 1 mM stock solution, use the following formula:
-
Volume (µL) = (Mass of peptide (mg) / 2151.48 g/mol ) * 1,000,000
-
-
Carefully add the calculated volume of sterile water or saline to the vial.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 4 weeks) or -80°C for long-term storage (up to 6 months).[5][6]
In Vitro Kinase Assay
This protocol provides a general workflow for using PKC (19-36) as an inhibitor in an in vitro PKC kinase assay.
Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro PKC kinase assay using PKC (19-36).
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
PKC (19-36) stock solution
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µM ATP)
-
[γ-³²P]ATP or fluorescently labeled ATP
-
Phosphocellulose paper or other method for detecting phosphorylation
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a dilution series of PKC (19-36): Dilute the stock solution in kinase reaction buffer to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).
-
Set up the kinase reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, purified PKC enzyme, and the desired concentration of PKC (19-36) or a vehicle control (water or saline).
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the PKC substrate and [γ-³²P]ATP (or fluorescently labeled ATP) to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection: Wash the phosphocellulose paper to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter or detect the fluorescence signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The reported IC₅₀ for PKC (19-36) is approximately 0.18 µM.[2][5]
Cell-Based Assays
PKC (19-36) can be introduced into cells to study its effects on cellular processes. Due to its peptidic nature, efficient delivery into the cytoplasm may require specific techniques.
Signaling Pathway Inhibition by PKC (19-36)
Caption: Inhibition of the PKC signaling pathway by PKC (19-36).
Methods for Intracellular Delivery:
-
Microinjection: Direct injection of the peptide into the cytoplasm.
-
Electroporation: Application of an electrical field to transiently permeabilize the cell membrane.
-
Peptide Transduction Domains (PTDs): Conjugation of PKC (19-36) to a PTD (e.g., TAT peptide) to facilitate its entry into cells.
-
Lipid-based Transfection Reagents: Encapsulation of the peptide in liposomes.
General Protocol for Cell-Based Assay:
-
Cell Culture: Culture the cells of interest to the desired confluency in appropriate growth medium.
-
Peptide Delivery: Introduce PKC (19-36) into the cells using one of the methods described above. Include appropriate controls, such as a vehicle control or a scrambled peptide control. For example, [Glu27]-PKC (19-36) can be used as an inactive control.[7]
-
Incubation: Incubate the cells for a sufficient period to allow for the desired cellular effects to occur. This time will vary depending on the specific assay and cell type.
-
Stimulation (if applicable): Treat the cells with an agonist or stimulus to activate the PKC pathway (e.g., phorbol esters, growth factors).
-
Assay: Perform the desired downstream analysis, such as:
-
Western Blotting: To analyze the phosphorylation status of known PKC substrates.
-
Proliferation Assays (e.g., MTT, BrdU): To assess the effect on cell growth.
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): To measure changes in target gene expression.
-
Immunofluorescence: To visualize changes in protein localization or cellular morphology.
-
Data Interpretation and Troubleshooting
-
Specificity: While PKC (19-36) is a potent inhibitor of PKC, it is important to consider potential off-target effects. It is a poor inhibitor of cAMP-dependent protein kinase but shows moderate inhibition of myosin light chain kinase.[7]
-
Inhibitor Concentration: The effective concentration of PKC (19-36) may vary depending on the specific PKC isoform, the cell type, and the experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Control Experiments: Always include appropriate controls in your experiments. A vehicle control is essential to account for any effects of the solvent. An inactive or scrambled peptide control is highly recommended to ensure the observed effects are specific to the inhibition of PKC.
By following these guidelines, researchers can effectively utilize PKC (19-36) as a tool to investigate the intricate roles of Protein Kinase C in cellular signaling and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 3. Thermo Scientific Protein Kinase C (19-36) 0.5 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.no]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ahajournals.org [ahajournals.org]
Effective Concentration of Protein Kinase C (19-36) for Cell Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1] The dysregulation of PKC activity is implicated in various diseases, making it a significant target for therapeutic intervention. Protein Kinase C (19-36), also known as PKC pseudosubstrate inhibitor, is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-36) of PKCα and β.[2] This peptide acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of its natural substrates.[2][3] These application notes provide a comprehensive guide to the effective concentrations and protocols for utilizing PKC (19-36) in cell-based assays.
Mechanism of Action
PKC enzymes are regulated by an autoinhibitory pseudosubstrate domain that mimics a substrate but lacks a phosphorylatable serine or threonine residue.[2] Upon activation by second messengers like diacylglycerol (DAG) and Ca2+, a conformational change releases the pseudosubstrate from the active site, allowing for substrate binding and phosphorylation. PKC (19-36) is a cell-permeable peptide that mimics this pseudosubstrate sequence.[2] By competitively binding to the catalytic domain of PKC, it effectively blocks the enzyme's activity.[2][3] It is a potent inhibitor of PKC with an IC50 of 0.18 μM and a Ki of 147 nM.[3][4][5]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical PKC signaling pathway and the inhibitory action of PKC (19-36).
Caption: PKC signaling pathway and inhibition by PKC (19-36).
Effective Concentrations for Cell Treatment
The effective concentration of PKC (19-36) can vary depending on the cell type, the specific biological process being investigated, and the duration of treatment. The following table summarizes effective concentrations from various studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | 0.1 - 1 µmol/L | 24 hours | Inhibition of high glucose-induced cell proliferation, DNA synthesis, and protein synthesis.[6] | --INVALID-LINK-- |
| Calu-3 (human bronchial adenocarcinoma) | 5 µM | 30 minutes pretreatment | Averted Pseudomonas aeruginosa elastase-induced decline of occludin in the membrane fraction.[7] | --INVALID-LINK-- |
| Caco-2 (intestinal epithelial cells) | Not specified | Not specified | Used as a specific PKC inhibitor.[8] | --INVALID-LINK-- |
| Cultured bag cell neurons | 50 µM | 45 minutes dialysis | Reduced CtVm-induced depolarization.[9] | --INVALID-LINK-- |
| Hermissenda photoreceptors | 5 - 20 µM | Intracellular application | Partially blocked the effects of 5-HT on sHVA Ca2+ current.[10] | --INVALID-LINK-- |
| In vivo (rat) | 20 µg/kg (iv) | Not applicable | Reduced ischemia-induced increases in afferent nerve activity.[11] | --INVALID-LINK-- |
Experimental Protocols
Below are detailed protocols for key experiments involving the treatment of cells with PKC (19-36).
Protocol 1: Inhibition of High Glucose-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation
Objective: To assess the inhibitory effect of PKC (19-36) on VSMC proliferation induced by high glucose.
Materials:
-
Rat aortic VSMCs
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
PKC (19-36) peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
D-Glucose
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
96-well plates
Procedure:
-
Cell Culture: Culture rat aortic VSMCs in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with serum-free DMEM and incubate for 48 hours.
-
Preparation of PKC (19-36): Reconstitute the lyophilized PKC (19-36) peptide in sterile water to a stock concentration of 1 mM. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 µM).
-
Treatment:
-
Control Group: Treat cells with serum-free DMEM containing a normal glucose concentration (5.5 mM).
-
High Glucose Group: Treat cells with serum-free DMEM containing a high glucose concentration (25 mM).
-
Treatment Group: Treat cells with serum-free DMEM containing high glucose (25 mM) and varying concentrations of PKC (19-36) (0.1, 0.5, 1 µM).
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Proliferation Assay:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Harvest the cells by trypsinization.
-
Determine the cell number for each treatment group using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Compare the cell numbers between the different treatment groups to determine the effect of PKC (19-36) on high glucose-induced VSMC proliferation.
Protocol 2: Assessment of Epithelial Barrier Function
Objective: To evaluate the effect of PKC (19-36) on epithelial barrier integrity in Calu-3 cells.
Materials:
-
Calu-3 cells
-
Minimum Essential Medium (MEM) with 10% FBS and 1% L-glutamine
-
Transwell permeable supports (0.4-µm pore size)
-
PKC (19-36) peptide
-
Pseudomonas aeruginosa elastase (PE)
-
Transepithelial Electrical Resistance (TEER) measurement system
-
Antibodies for tight junction proteins (e.g., occludin, ZO-1)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture on Transwells: Seed Calu-3 cells on Transwell permeable supports at a density of 1 x 10^5 cells/insert and culture until a confluent monolayer with high TEER is formed.
-
Preparation of Reagents:
-
Reconstitute PKC (19-36) to a stock solution and dilute to a final concentration of 5 µM in cell culture medium.
-
Prepare a solution of Pseudomonas aeruginosa elastase (PE) in cell culture medium.
-
-
Pre-treatment: Pre-treat the apical side of the Calu-3 monolayers with 5 µM PKC (19-36) for 30 minutes.
-
Treatment: Add PE to the apical side of the Transwells (with or without PKC (19-36) pre-treatment) and incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
TEER Measurement: Measure the TEER at different time points to assess changes in epithelial barrier function.
-
Western Blot Analysis:
-
At the end of the treatment, lyse the cells and separate the membrane and cytosolic fractions.
-
Perform Western blotting to analyze the expression and localization of tight junction proteins like occludin and ZO-1 in the membrane fractions.
-
-
Data Analysis: Compare the TEER values and the protein levels of occludin and ZO-1 between the control, PE-treated, and PKC (19-36) + PE-treated groups.
Experimental Workflow
The following diagram outlines a general experimental workflow for treating cells with PKC (19-36).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 6. ahajournals.org [ahajournals.org]
- 7. atsjournals.org [atsjournals.org]
- 8. jrturnerlab.com [jrturnerlab.com]
- 9. Protein Kinase Modulation of a Neuronal Cation Channel Requires Protein–Protein Interactions Mediated by an Src homology 3 Domain | Journal of Neuroscience [jneurosci.org]
- 10. Protein Kinase and G-Protein Regulation of Ca2+Currents in Hermissenda Photoreceptors by 5-HT and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Unraveling Neuronal Signaling: Applications of Protein Kinase C (19-36) in Neuroscience Research
For Immediate Release
A comprehensive guide detailing the application of Protein Kinase C (19-36), a highly selective pseudosubstrate peptide inhibitor of Protein Kinase C (PKC), is now available for researchers, scientists, and drug development professionals in the field of neuroscience. This document provides in-depth application notes and detailed experimental protocols to facilitate the investigation of PKC-mediated signaling pathways in neuronal function and disease.
Protein Kinase C is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes within the central nervous system, including synaptic plasticity, learning and memory, and neuronal excitability.[1][2] The peptide inhibitor, PKC (19-36), acts as a powerful tool to dissect the specific roles of PKC in these complex mechanisms by competitively binding to the active site of the enzyme.[3]
Application Notes
Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-36) of PKC. It effectively inhibits PKC activity without significantly affecting other kinases such as cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), making it a specific tool for neuroscience research.[4]
Key Applications in Neuroscience:
-
Synaptic Plasticity: PKC (19-36) has been instrumental in demonstrating the requirement of PKC activity in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[5][6] Its use in electrophysiological studies helps to elucidate the role of postsynaptic PKC activation in response to synaptic stimuli.
-
Ion Channel Modulation: Research utilizing PKC (19-36) has revealed the modulatory effects of PKC on various ion channels, including voltage-gated sodium, potassium, and calcium channels. By inhibiting PKC, researchers can study how this kinase influences neuronal excitability and action potential firing.[3][7][8]
-
Receptor Function and Trafficking: The inhibitor has been employed to investigate the PKC-dependent regulation of neurotransmitter receptors, such as GABA-A receptors. These studies have shown that PKC can modulate receptor function, including channel gating and cell surface expression.[1][9]
-
Signal Transduction Pathways: PKC (19-36) is a critical tool for mapping signaling cascades. For example, it has been used to confirm the involvement of PKC downstream of G-protein coupled receptors, such as the urotensin-II receptor, in mediating neuronal responses.[8]
-
Drug Development: As dysregulation of PKC signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and bipolar disorder, PKC (19-36) serves as a valuable research tool in the preclinical stages of drug development for screening and validating potential therapeutic targets.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PKC (19-36) and its application in various experimental settings.
| Parameter | Value | Reference |
| IC₅₀ | 0.18 µM | [10] |
| Kᵢ | 147 nM |
| Application Area | Experimental Model | Concentration of PKC (19-36) | Observed Effect | Reference |
| Synaptic Plasticity (LTP) | Hippocampal Slices | 10 µM (intracellular) | Blockade of LTP induction | |
| Synaptic Plasticity (LTD) | Hippocampal Slices | 250 µM (in recording electrode) | Complete block of LTD induction | [11] |
| GABA-A Receptor Modulation | Hippocampal Interneurons | 10 µM (intracellular) | Prevention of NRG2-mediated mIPSC amplitude decrease | [12] |
| Sodium Channel Modulation | Rat Brain Neurons | Not specified | Blockade of PKC-induced decrease in peak sodium current | [3] |
| Potassium Channel (A-Type) Modulation | Trigeminal Ganglion Neurons | 10 µM (dialysis) | Abolished urotensin-II-induced decrease in IA | |
| Ethanol-Enhanced GABA Release | Purkinje Cells | 20 µM (in pipette) | Did not block ethanol-induced increase in mIPSC frequency (postsynaptic application) | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the role of PKC in various neuronal processes and the utility of PKC (19-36) in their study, the following diagrams have been generated using Graphviz.
References
- 1. Protein kinase C regulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Sodium Channel Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional modulation of brain sodium channels by protein kinase C phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protected-site phosphorylation of protein kinase C in hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of protein kinase C in long-term potentiation: a testable model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C activity is not responsible for the expression of long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C-dependent modulation of Na+ currents increases the excitability of rat neocortical pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of A-Type K+ Channels by Urotensin-II Induces Sensory Neuronal Hyperexcitability Through the PKCα-ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKC modulation of GABAA receptor endocytosis and function is inhibited by mutation of a dileucine motif within the receptor beta 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Requirement of rapid Ca2+ entry and synaptic activation of metabotropic glutamate receptors for the induction of long-term depression in adult rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The PLC/IP3R/PKC Pathway is Required for Ethanol-enhanced GABA Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Protein Kinase C (19-36) for Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36), in the study of Long-Term Potentiation (LTP). This peptide is a valuable tool for dissecting the role of PKC in the complex signaling cascades that underlie synaptic plasticity.
Introduction to Protein Kinase C (19-36)
Protein Kinase C (19-36) is a synthetic peptide that corresponds to the pseudosubstrate domain (residues 19-36) of PKC. It acts as a competitive inhibitor by binding to the substrate-binding site of PKC, thereby preventing the phosphorylation of its downstream targets. Its specificity makes it an essential tool for investigating PKC-dependent cellular processes, particularly in the context of synaptic plasticity. The activation of PKC is a critical step in the induction and maintenance of certain forms of LTP.[1][2][3] By inhibiting PKC, researchers can elucidate its specific contribution to these processes.
Signaling Pathways
The induction of many forms of LTP, particularly those dependent on the activation of N-methyl-D-aspartate (NMDA) receptors or voltage-gated calcium channels, involves a cascade of intracellular signaling events.[1] A key component of this cascade is the activation of Protein Kinase C. Upon synaptic stimulation, calcium influx and the production of diacylglycerol (DAG) lead to the activation of PKC. Activated PKC can then phosphorylate a variety of substrate proteins, including AMPA receptors, which is thought to be a crucial step for the enhancement of synaptic transmission. The use of PKC (19-36) allows for the specific inhibition of this step, helping to determine the necessity of PKC activity in a given experimental paradigm.[1]
Data Presentation
The following tables summarize quantitative data from studies that have utilized PKC (19-36) to investigate its role in synaptic plasticity.
Table 1: Effect of PKC (19-36) on Long-Term Potentiation (LTP)
| Brain Region | LTP Induction Protocol | PKC (19-36) Concentration | Effect on LTP | Reference |
| Hippocampal CA1 | Theta-burst stimulation | 10 µM (intracellular) | No significant effect on associative LTP | [4] |
| Hippocampal CA1 | Tetanic stimulation (100 Hz) | 50 µM | Prevents full expression of LTP | [5][6] |
| Hippocampal CA1 | NMDA receptor-independent LTP (TEA application) | 5 µM (in vitro kinase assay) | Blocks the increase in PKC activity associated with LTP | |
| Dentate Gyrus | Antidromic Burst Firing Stimulation (aBFS) | 10 µM (intracellular) | Significant reduction of LTP | [7] |
Table 2: Effect of PKC (19-36) on Long-Term Depression (LTD)
| Brain Region | LTD Induction Protocol | PKC (19-36) Concentration | Effect on LTD | Reference |
| Dentate Gyrus | Priming protocol (5 stimuli at 1 Hz, repeated) | 100 µM (in patch pipette) | Completely blocked LTD induction | [8] |
| Dentate Gyrus | Low-frequency stimulation (60 stimuli at 1 Hz) | 100 µM (in patch pipette) | Completely blocked LTD induction | [8] |
| Hippocampal CA1 | Low-frequency stimulation (2 Hz, 900 pulses) | 250 µM (in recording electrodes) | Completely blocked LTD | [9] |
| Cerebellar Purkinje Cells | Conjunctive stimulation | 10 µM (in internal saline) | Completely abolished LTD | [10] |
Experimental Protocols
Protocol 1: Intracellular Application of PKC (19-36) via Patch Pipette in Hippocampal Slices
This protocol is designed for whole-cell patch-clamp recordings from neurons in acute hippocampal slices to study the effect of PKC (19-36) on synaptic plasticity.
Materials:
-
PKC (19-36) peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Standard electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system
-
Vibratome for slicing
-
Dissection tools
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Preparation of PKC (19-36) Internal Solution:
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
Allow the PKC (19-36) to diffuse into the cell from the patch pipette for at least 20-60 minutes before inducing plasticity.[9][10]
-
-
Induction of LTP/LTD:
-
Record baseline synaptic responses by stimulating afferent fibers at a low frequency (e.g., 0.1 Hz).
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation or multiple trains of 100 Hz).[4][11]
-
Alternatively, induce LTD using a low-frequency stimulation protocol (e.g., 1-5 Hz for several minutes).[8][9]
-
-
Data Analysis:
-
Continue recording synaptic responses for at least 60 minutes post-induction.
-
Measure the amplitude or slope of the excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
-
Normalize the post-induction responses to the pre-induction baseline to quantify the magnitude of LTP or LTD.
-
Compare the results to control experiments performed without PKC (19-36) or with an inactive control peptide.[12]
-
Protocol 2: In Vitro Kinase Assay to Measure PKC Activity
This protocol is for measuring the effect of PKC (19-36) on PKC activity in tissue homogenates.
Materials:
-
Hippocampal tissue
-
Homogenization buffer
-
PKC (19-36) peptide
-
Specific PKC substrate peptide (e.g., NG-(28–43))
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Tissue Homogenization:
-
Homogenize hippocampal tissue from control and LTP-induced animals in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Kinase Assay:
-
Prepare reaction mixtures containing the hippocampal homogenate, kinase assay buffer, a specific PKC substrate peptide, and [γ-³²P]ATP.
-
For the experimental group, add PKC (19-36) to the reaction mixture at the desired concentration (e.g., 5-10 µM).[1]
-
Incubate the reactions at 30°C for a specified time.
-
-
Measurement of Phosphorylation:
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKC activity as picomoles of phosphate (B84403) transferred per minute per microgram of protein.
-
Compare the PKC activity in the presence and absence of PKC (19-36) to determine the extent of inhibition.[1]
-
Logical Relationships in Experimental Design
When using PKC (19-36), it is crucial to include proper controls to ensure the observed effects are specific to PKC inhibition.
By following these protocols and considering the underlying signaling pathways and experimental logic, researchers can effectively use PKC (19-36) to investigate the role of Protein Kinase C in Long-Term Potentiation and other forms of synaptic plasticity.
References
- 1. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Synaptic plasticity at the dentate gyrus granule cell to somatostatin-expressing interneuron synapses supports object location memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of protein kinase C in the induction of homosynaptic long-term depression by brief low frequency stimulation in the dentate gyrus of the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Requirement of rapid Ca2+ entry and synaptic activation of metabotropic glutamate receptors for the induction of long-term depression in adult rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A late phase of LTD in cultured cerebellar Purkinje cells requires persistent dynamin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Long-Term Depression of Intrinsic Excitability Accompanied by Synaptic Depression in Cerebellar Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of Protein Kinase C (19-36) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2][3] The PKC family is divided into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1] Dysregulation of PKC signaling has been implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders.[3][4]
The Protein Kinase C (19-36) peptide is a synthetic pseudosubstrate inhibitor of PKC.[5][6] It corresponds to the pseudosubstrate domain (amino acid residues 19-36) of PKC, which contains a sequence that mimics a substrate but lacks the phosphorylatable serine or threonine residue.[6][7] By binding to the active site of PKC, the (19-36) peptide competitively inhibits the phosphorylation of natural substrates, making it a valuable tool for studying the physiological roles of PKC.[6][8] These application notes provide a detailed protocol for the microinjection of PKC (19-36) peptide into cultured cells to investigate its effects on cellular functions and signaling pathways.
Product Information
| Property | Value | Reference |
| Name | Protein Kinase C (19-36) | [5] |
| Sequence | RFARKGALRQKNVHEVKN | [6][7] |
| Molecular Weight | 2151.48 g/mol | [9] |
| CAS Number | 113731-96-7 | [5][9] |
| Biological Activity | Pseudosubstrate peptide inhibitor of Protein Kinase C | [5][6] |
| IC50 | 0.18 µM | [10][11] |
| Solubility | Soluble in water (up to 2 mg/ml) | [9] |
| Storage | Store at -20°C. Stock solutions are stable for up to 4 weeks at -20°C after reconstitution. | [8] |
Quantitative Data Summary
The following table summarizes the effective concentrations of PKC (19-36) peptide used to inhibit various cellular processes in different experimental systems.
| Concentration | Cell Type/System | Effect Observed | Reference |
| 5 µM | MDCK cells | Inhibition of nuclear export of amino-ZO-2 segment. | [12] |
| 5 µM | Calu-3 cells | Attenuation of Pseudomonas aeruginosa elastase-induced reduction in membrane fractions of occludin and ZO-1. | [12] |
| 10 µM | Small trigeminal ganglion neurons | Abolished urotensin-II-induced decrease in A-type K+ channel current. | [11] |
| 20 µM | Oocytes | Inhibition of pseudo-RACK1-induced maturation. | [13] |
| 50 µM | Cultured bag cell neurons | Reduced CtVm-induced depolarization. | [14] |
| 200 µM | Human platelets | Induced aggregation and inhibited ecto-protein kinase activity. | [15][16] |
Signaling Pathway
The following diagram illustrates the general Protein Kinase C signaling pathway. Activation of cell surface receptors, such as G protein-coupled receptors or receptor tyrosine kinases, leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and both calcium and DAG are required for the activation of conventional and novel PKC isoforms.[1][2] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses. The PKC (19-36) peptide acts by directly inhibiting the catalytic activity of PKC.
Caption: General overview of the Protein Kinase C (PKC) signaling cascade and the inhibitory action of the PKC (19-36) peptide.
Experimental Workflow
The following diagram outlines the general workflow for a microinjection experiment using the PKC (19-36) peptide.
Caption: A step-by-step workflow for conducting a microinjection experiment with the PKC (19-36) peptide.
Experimental Protocols
I. Preparation of PKC (19-36) Peptide Solution
-
Reconstitution: Dissolve the lyophilized PKC (19-36) peptide in sterile, nuclease-free water or a suitable microinjection buffer to create a stock solution (e.g., 1 mM).
-
Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 5 µM - 200 µM) using the microinjection buffer.
-
Centrifugation: Centrifuge the final peptide solution at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet any aggregates that could clog the micropipette.
-
Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Microinjection Buffer (Example)
-
120 mM KCl
-
2.5 mM NaCl
-
1 mM MgCl₂
-
10 mM HEPES, pH 7.4
II. Cell Culture for Microinjection
-
Cell Seeding: Plate the cells of interest onto glass-bottom dishes or coverslips at a density that will result in a sub-confluent monolayer on the day of microinjection. This allows for easy identification and access to individual cells.
-
Culture Conditions: Culture the cells in their recommended growth medium and conditions (e.g., 37°C, 5% CO₂).[5] For some experiments, serum starvation may be necessary prior to microinjection to synchronize the cell cycle or reduce basal signaling.
-
Aseptic Technique: Maintain strict aseptic technique throughout the cell culture process to prevent contamination.[17]
III. Micropipette Preparation
-
Pulling Micropipettes: Use a micropipette puller to pull borosilicate glass capillaries into micropipettes with a fine tip (tip diameter typically less than 1 µm).[6] The specific puller settings will need to be optimized for the desired pipette shape and tip size.
-
Beveling (Optional): For some applications, beveling the micropipette tip on a micro-grinder can create a sharper point, which may facilitate penetration of the cell membrane with minimal damage.
-
Baking: Bake the pulled micropipettes in an oven (e.g., 120°C for at least 2 hours) to ensure they are dry and sterile.
IV. Microinjection Procedure
-
Loading the Micropipette: Carefully backfill a prepared micropipette with the PKC (19-36) peptide solution using a microloader pipette tip. Avoid introducing air bubbles.
-
Mounting the Micropipette: Securely mount the loaded micropipette onto the micromanipulator of the microinjection system.
-
Setting up the Microscope: Place the dish of cells on the microscope stage. Use an inverted microscope with phase-contrast or DIC optics to visualize the cells.
-
Calibration: Bring the micropipette tip into the same focal plane as the cells.
-
Injection:
-
Carefully approach a target cell with the micropipette tip.
-
Gently pierce the cell membrane to enter the cytoplasm. Avoid the nucleus unless nuclear injection is intended.
-
Apply a brief, controlled pulse of pressure using the microinjector to deliver a small volume of the peptide solution into the cytoplasm. The injection volume is typically a small fraction of the total cell volume. A slight swelling of the cell is often observed upon successful injection.
-
Withdraw the micropipette smoothly from the cell.
-
-
Control Injections: As a control, inject an equal volume of the microinjection buffer without the peptide into a separate group of cells. An inactive version of the peptide can also be used as a negative control.
V. Post-Injection Analysis
-
Recovery: After microinjection, carefully return the cells to the incubator and allow them to recover for a period of time appropriate for the biological process being studied. This can range from minutes to hours.
-
Analysis: Analyze the effects of the microinjected peptide using appropriate methods, which may include:
-
Live-cell imaging: To observe dynamic cellular processes in real-time.
-
Immunofluorescence: To visualize the localization of specific proteins.
-
Biochemical assays: To measure enzyme activity, protein phosphorylation, or other cellular parameters.
-
Gene expression analysis: To assess changes in transcript levels.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Micropipette clogging | - Particulates in the injection solution.- Debris in the cell culture medium. | - Centrifuge the peptide solution before loading.- Filter the microinjection buffer.- Ensure the cell culture medium is free of debris. |
| Low cell viability after injection | - Micropipette tip is too large or dull.- Injection pressure is too high.- Injection volume is too large.- Contamination. | - Optimize pipette pulling and consider beveling.- Reduce the injection pressure and duration.- Inject a smaller volume.- Maintain strict aseptic technique. |
| No observable effect of the peptide | - Peptide concentration is too low.- Insufficient incubation time after injection.- Peptide degradation. | - Increase the concentration of the injected peptide.- Optimize the post-injection incubation time.- Prepare fresh peptide solutions and store them properly. |
Conclusion
Microinjection of the Protein Kinase C (19-36) peptide is a powerful technique for investigating the role of PKC in various cellular processes. By following the detailed protocols outlined in these application notes, researchers can effectively deliver this specific inhibitor into living cells and analyze its downstream effects. Careful optimization of the experimental parameters, including peptide concentration, microinjection technique, and post-injection analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. anim.med.kyoto-u.ac.jp [anim.med.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. jrturnerlab.com [jrturnerlab.com]
- 5. Cell culture conditions [qiagen.com]
- 6. The influence of microinjection parameters on cell survival and procedure efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inner space – a review of microinjection | Laboratory News [labnews.co.uk]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. atsjournals.org [atsjournals.org]
- 13. Differences in intracellular DNA ligation after microinjection and transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. How to do a Proper Cell Culture Quick Check | Learn & Share | Leica Microsystems [leica-microsystems.com]
Application Notes and Protocols for Long-Term Storage and Stability of Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of the Protein Kinase C (19-36) peptide, a pseudosubstrate inhibitor of Protein Kinase C (PKC). Adherence to these recommendations is crucial for maintaining the peptide's structural integrity and biological activity, ensuring reproducible experimental outcomes.
Introduction to Protein Kinase C (19-36)
Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-36) of PKC.[1] This domain mimics the substrate of PKC but lacks the phosphorylatable serine or threonine residue, allowing it to bind to the catalytic site and competitively inhibit the kinase.[1][2] Its efficacy as an inhibitor makes it a valuable tool in studying PKC-mediated signaling pathways. However, as with all peptides, its stability is paramount for reliable experimental results. The primary degradation pathways for peptides include hydrolysis, oxidation, deamidation, and racemization, all of which can be influenced by storage conditions.[3][4]
Recommended Storage Conditions
The long-term stability of Protein Kinase C (19-36) is best maintained in its lyophilized form. Once reconstituted, the peptide is significantly more susceptible to degradation.
Lyophilized Peptide
For optimal long-term stability, lyophilized PKC (19-36) should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Low temperatures significantly reduce the rate of chemical degradation reactions.[5] |
| Atmosphere | Desiccated environment | Peptides can be hygroscopic; moisture absorption can lead to hydrolysis.[5][6] |
| Light | Protected from light (e.g., in an amber vial or dark container) | To prevent photodegradation of sensitive amino acid residues. |
| Container | Tightly sealed vial | Minimizes exposure to moisture and atmospheric oxygen. |
Reconstituted Peptide
The storage of PKC (19-36) in solution is not recommended for long periods. If necessary, the following conditions should be strictly followed:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (short-term, up to 1 month) or -80°C (longer-term, up to 6 months) | Freezing is essential to slow down degradation in solution. -80°C is preferable for longer storage. |
| Solvent | Sterile, nuclease-free water or appropriate buffer (pH 5-7) | The peptide is soluble in water. Using sterile solutions prevents microbial contamination. A slightly acidic pH can minimize deamidation. |
| Aliquoting | Aliquot into single-use volumes | Crucial to avoid repeated freeze-thaw cycles, which can cause peptide degradation.[6] |
| Container | Low-protein-binding polypropylene (B1209903) or glass vials | Prevents adsorption of the peptide to the container surface. |
Handling Procedures
Proper handling is critical to prevent contamination and degradation of the peptide.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial.[5]
-
Weighing: If weighing is required, do so quickly in a clean, low-humidity environment. Reseal the vial promptly.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add the desired volume of sterile solvent (e.g., water) to achieve the target concentration (PKC (19-36) is soluble up to 2 mg/ml in water).
-
Gently vortex or pipette to mix. Avoid vigorous shaking, which can cause aggregation.
-
-
Aliquoting: Immediately after reconstitution, aliquot the peptide solution into single-use, low-protein-binding tubes.
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C.
Experimental Protocols
To ensure the integrity and activity of PKC (19-36) over time, its stability should be periodically assessed. The following protocols describe methods for evaluating the peptide's physical integrity and functional activity.
Protocol for Assessing Peptide Integrity using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the detection of degradation products and the quantification of the intact peptide.
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
PKC (19-36) samples (stored and fresh)
-
UV detector
Procedure:
-
Sample Preparation:
-
Thaw a stored aliquot of PKC (19-36) on ice.
-
Prepare a fresh solution of PKC (19-36) as a control.
-
Dilute both samples to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the fresh control.
-
The appearance of new peaks or a decrease in the area of the main peak in the stored sample indicates degradation.
-
Calculate the percentage of intact peptide remaining in the stored sample relative to the fresh control.
-
Protocol for Assessing Functional Activity using a PKC Kinase Assay
This protocol determines the inhibitory activity of the PKC (19-36) peptide.
Materials:
-
Active Protein Kinase C enzyme
-
PKC substrate peptide (e.g., Acetylated Myelin Basic Protein fragment 4-14)
-
PKC (19-36) samples (stored and fresh)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, with lipid activators like phosphatidylserine (B164497) and diacylglycerol)
-
Phosphocellulose paper
-
Scintillation counter
-
Stopping solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a dilution series of both the stored and fresh PKC (19-36) peptide to determine the IC₅₀.
-
Set up the kinase reaction in duplicate or triplicate for each concentration of the inhibitor:
-
Add kinase reaction buffer to microcentrifuge tubes.
-
Add the PKC substrate peptide.
-
Add the active PKC enzyme.
-
Add the diluted PKC (19-36) sample or control buffer.
-
Pre-incubate for 5-10 minutes at 30°C.
-
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stopping solution.
-
Wash the phosphocellulose papers several times with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each concentration of the peptide.
-
Determine the IC₅₀ value for both the stored and fresh PKC (19-36) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
A significant increase in the IC₅₀ of the stored sample compared to the fresh sample indicates a loss of functional activity.
-
Visualizations
PKC Inhibition Signaling Pathway
Caption: Mechanism of Protein Kinase C inhibition by the pseudosubstrate peptide PKC (19-36).
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of PKC (19-36).
References
- 1. mdpi.com [mdpi.com]
- 2. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Designing Experiments with Protein Kinase C (19-36) as a PKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways.[1][2][3] These enzymes are crucial regulators of diverse physiological processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1][2][3][4] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][5] The activation of conventional and novel PKC isoforms is typically triggered by the binding of diacylglycerol (DAG) and, in the case of cPKCs, also by calcium ions.[1][2]
All PKC isoforms possess a regulatory domain that contains a pseudosubstrate sequence. This sequence mimics a substrate and binds to the catalytic domain, thereby maintaining the enzyme in an inactive state.[1][4][5] Protein Kinase C (19-36) is a synthetic peptide derived from this pseudosubstrate region of PKC.[6][7] It acts as a potent and selective competitive inhibitor by binding to the active site of PKC, preventing the phosphorylation of its natural substrates.[6][7][8] This makes PKC (19-36) a valuable tool for elucidating the specific roles of PKC in cellular signaling and for screening potential therapeutic agents that target this pathway.
Mechanism of Action of PKC (19-36)
The inhibitory action of PKC (19-36) is based on its identity as a pseudosubstrate. It effectively occupies the substrate-binding cavity of the PKC catalytic domain, thus preventing the binding and phosphorylation of endogenous protein substrates. This inhibition is reversible and highly selective for PKC over other protein kinases such as Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the inhibitory activity of Protein Kinase C (19-36).
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 0.18 µM (180 nM) | In vitro kinase assay | [9][10][11][12][13][14] |
| Ki | 147 nM | In vitro kinase assay | [8] |
| Inhibition of Substrate Phosphorylation | 90% inhibition at 4.8 µM | CAI homogenates | [6] |
| Inhibition of DNA Synthesis | Dose-dependent | Vascular Smooth Muscle Cells (VSMCs) | [10][13][14] |
| Inhibition of Protein Synthesis | Dose-dependent | Vascular Smooth Muscle Cells (VSMCs) | [10][13][14] |
| Inhibition of Cell Proliferation | 16% at 0.1 µM, 28% at 1 µM | Vascular Smooth Muscle Cells (VSMCs) | [13][15] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by PKC (19-36).
Caption: PKC signaling pathway and inhibition by PKC (19-36).
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing PKC (19-36) as an inhibitor.
In Vitro PKC Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of PKC (19-36) on the enzymatic activity of purified or partially purified PKC.
Workflow Diagram:
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. raybiotech.com [raybiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Signal Transduction Pathways: PKC Family - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 7. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 11. adooq.com [adooq.com]
- 12. adooq.com [adooq.com]
- 13. ahajournals.org [ahajournals.org]
- 14. rndsystems.com [rndsystems.com]
- 15. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Kinase C (19-36) Peptide Insolubility
Welcome to the technical support center for the Protein Kinase C (19-36) peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Protein Kinase C (19-36) peptide, and why can it be difficult to dissolve?
The Protein Kinase C (19-36) peptide, with the sequence RFARKGALRQKNVHEVKN, is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways.[1][2] Its solubility can be challenging due to its amphipathic nature; the peptide contains both a high number of positively charged (basic) amino acids, which promote solubility in aqueous solutions, and a significant number of non-polar (hydrophobic) amino acids, which can lead to aggregation and poor solubility in water.[3][4] The overall solubility is a delicate balance of these properties, the chosen solvent, and the pH.[4]
Q2: What is the recommended first step for dissolving my lyophilized PKC (19-36) peptide?
Before dissolving the entire sample, it is highly recommended to perform a solubility test on a small aliquot to find the most effective solvent without risking your entire supply.[5][6] For the initial attempt, always start with a high-purity, sterile aqueous solvent like distilled water.[5][7] Several suppliers indicate that the PKC (19-36) peptide is soluble in water, with concentrations of up to 2 mg/mL being achievable. One report suggests that with sonication, concentrations as high as 100 mg/mL in water may be possible.[8]
Q3: My peptide didn't fully dissolve in water. What is the next logical step?
If water alone is insufficient, the next step is to adjust the pH. The PKC (19-36) peptide has a net positive charge at neutral pH due to its high content of basic amino acids (Arginine, Lysine, Histidine). Such peptides are considered basic and their solubility is often significantly improved in an acidic solution.[3][7] Try dissolving the peptide in a small amount of a dilute acidic solution, such as 10% aqueous acetic acid, and then dilute it with water to the desired final concentration.[5][9]
Q4: Even in a dilute acid, my peptide shows some insolubility. What other solvents can I try?
If acidic solutions fail, the insolubility is likely due to the peptide's hydrophobic characteristics.[4][5] In this case, the use of organic solvents is recommended.[3][10] The preferred method is to first dissolve the peptide in a minimal volume of a strong organic solvent to create a concentrated stock solution.[5] Recommended solvents include Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][10] Since the PKC (19-36) sequence does not contain Cysteine, Methionine, or Tryptophan, DMSO is a safe and effective option.[5][6]
Q5: How should I properly use an organic solvent to prepare my peptide stock solution?
First, add a small amount of pure DMSO (e.g., 20-50 µL) to the lyophilized peptide to create a concentrated stock. Ensure the peptide is fully dissolved. Then, slowly add this stock solution drop-by-drop to your aqueous experimental buffer while vortexing.[5] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that buffer.[5] It is crucial to consider the tolerance of your assay for the organic solvent; for most cell-based assays, the final concentration of DMSO should not exceed 1%.[3][10]
Q6: Are there any physical methods that can help improve the dissolution of the peptide?
Yes, two common physical methods can aid in dissolving difficult peptides:
-
Sonication: Using a bath sonicator can introduce energy into the solution to break up peptide aggregates.[3][5] It is best to sonicate in short bursts in an ice-water bath to prevent the sample from heating, which could lead to peptide degradation.[6]
-
Gentle Heating: Carefully warming the solution to a temperature below 40°C can increase the kinetic energy and improve solubility.[5][11] However, this should be done with caution, as excessive heat can degrade the peptide.[11]
Q7: I see a small amount of precipitate even after trying different solvents. What should I do before using the solution in my experiment?
If a small amount of insoluble material remains, it is crucial to remove it before use. Centrifuge the peptide solution at high speed (e.g., >10,000 x g) to pellet the precipitate.[3][5] Carefully collect the clear supernatant for your experiment. This step ensures that you are working with a homogenous solution of fully dissolved peptide, preventing potential artifacts from particulate matter in your assay.[3] Note that the actual concentration of the peptide in the supernatant will be lower than calculated and may need to be determined by a method like UV spectroscopy if precision is critical.
Quantitative Data Summary
The following tables provide key information regarding the properties of the PKC (19-36) peptide and a guide for solvent selection.
Table 1: Properties of Protein Kinase C (19-36) Peptide
| Property | Value | Reference |
| Sequence | Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn | [1][12] |
| Molecular Formula | C₉₃H₁₅₉N₃₅O₂₄ | [13][14] |
| Molecular Weight | ~2151.5 g/mol | [12] |
| Biological Activity | Pseudosubstrate inhibitor of Protein Kinase C (IC₅₀ = 0.18 µM) | [15] |
| Net Charge at pH 7.0 | +5 (Basic Peptide) | Calculated |
Table 2: Troubleshooting Solvent Selection for PKC (19-36)
| Solvent | When to Use | Key Considerations & Protocol | Reference |
| Sterile Water | Always the first choice for initial dissolution attempts. | Many suppliers report solubility in water. Attempt to make a stock solution (e.g., 2 mg/mL). Use sonication to aid dissolution. | [8] |
| Dilute Acetic Acid (e.g., 10%) | When the peptide is insoluble in water. | As a basic peptide, solubility is enhanced at acidic pH. Dissolve in a minimal volume of acid, then dilute with aqueous buffer. | [5][7][9] |
| DMSO / DMF | When the peptide is insoluble in aqueous acidic solutions. | For hydrophobic peptides. Dissolve completely in a minimal volume of pure solvent, then add dropwise to the stirred aqueous buffer. Final concentration in assays should be low (<1%). | [5][6][10] |
| Acetonitrile, Methanol | Alternative organic solvents if DMSO/DMF are not suitable for the assay. | Use the same dropwise addition method as for DMSO. Check for compatibility with your experimental system. | [10][11] |
Experimental Protocols
Protocol 1: Recommended Step-by-Step Solubilization Workflow
This protocol provides a systematic approach to dissolving the PKC (19-36) peptide, starting with the gentlest methods.
-
Perform a Solubility Test: Use a small, weighed aliquot of the lyophilized peptide for this test.
-
Attempt Aqueous Dissolution:
-
Add the calculated volume of sterile, distilled water to reach your target concentration (e.g., 1-2 mg/mL).
-
Vortex the vial for 30 seconds.
-
If not fully dissolved, sonicate the vial in an ice-water bath for 5-10 minutes in short bursts.
-
If the peptide dissolves, you can proceed with this method for the main sample.
-
-
Attempt Acidic Dissolution (if step 2 fails):
-
To a new aliquot, add a minimal volume of 10% acetic acid.
-
Vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer to dilute the stock to the final concentration.
-
-
Attempt Organic Solvent Dissolution (if step 3 fails):
-
To a new aliquot, add a minimal volume of 100% DMSO (e.g., 20 µL for 1 mg of peptide).
-
Vortex until a clear, concentrated stock solution is formed.
-
Slowly add the DMSO stock drop-by-drop into the vortexing aqueous buffer to reach the final desired concentration. Be careful not to exceed the solvent tolerance of your assay.
-
-
Final Clarification:
-
If any precipitate remains after the optimal solvent is found, centrifuge the solution at >10,000 x g for 5 minutes.
-
Carefully transfer the clear supernatant to a new, sterile tube.
-
-
Storage: For stock solutions, aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16][17][18]
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jneurosci.org [jneurosci.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reta-peptide.com [reta-peptide.com]
- 12. peptide.com [peptide.com]
- 13. qyaobio.com [qyaobio.com]
- 14. scbt.com [scbt.com]
- 15. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Protein Kinase and G-Protein Regulation of Ca2+Currents in Hermissenda Photoreceptors by 5-HT and GABA | Journal of Neuroscience [jneurosci.org]
- 18. genscript.com [genscript.com]
Optimizing Protein Kinase C (19-36) concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of the Protein Kinase C (PKC) inhibitor, PKC (19-36). The aim is to facilitate the optimization of its concentration to ensure specific on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and how does it work?
A1: Protein Kinase C (19-36) is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1] Its amino acid sequence mimics the PKC substrate, allowing it to bind to the active site of PKC, thereby competitively inhibiting the phosphorylation of genuine substrates.[2] This peptide is derived from the pseudosubstrate domain of PKC (amino acid residues 19-36) and is instrumental in maintaining the enzyme in an inactive state in the absence of its activators.[3]
Q2: What is the recommended starting concentration for PKC (19-36) in cell-based assays?
A2: The optimal concentration of PKC (19-36) is highly dependent on the cell type and the specific experimental conditions. Based on published studies, a good starting point for a dose-response experiment is a range from 0.1 µM to 10 µM. Some studies have observed significant inhibition of PKC activity and downstream effects within this range. For instance, in vascular smooth muscle cells, concentrations of 0.1 µM and 1 µM of PKC (19-36) have been shown to reduce cell proliferation.[4]
Q3: How can I be sure that the observed effects are specific to PKC inhibition?
A3: To ensure the specificity of the effects of PKC (19-36), it is crucial to include proper controls in your experiments. The most important control is an inactive version of the peptide, such as [Glu27]PKC (19-36).[3][4] This peptide has a single amino acid substitution that renders it incapable of inhibiting PKC. If the biological effect you observe with PKC (19-36) is absent when using the inactive control peptide at the same concentration, it strongly suggests that the effect is due to specific PKC inhibition.[4]
Q4: What are the known off-target effects of PKC (19-36)?
A4: PKC (19-36) is considered a relatively selective inhibitor for PKC. However, like most kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. It has been reported to be a poor inhibitor of cAMP-dependent protein kinase (PKA) and a moderate inhibitor of myosin light chain kinase (MLCK).[4] To avoid off-target effects, it is recommended to use the lowest effective concentration of PKC (19-36) as determined by a dose-response curve and to always validate key findings with a negative control peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of PKC (19-36) treatment. | 1. Concentration is too low: The concentration of PKC (19-36) may be insufficient to inhibit PKC in your specific cell type or experimental setup. 2. Peptide degradation: Peptides can be degraded by proteases in the cell culture medium or within the cells. 3. Poor cell permeability: The peptide may not be efficiently entering the cells. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Prepare fresh stock solutions of the peptide for each experiment and minimize freeze-thaw cycles. 3. Consider using a cell-penetrating version of the peptide if available, or optimize delivery methods (e.g., electroporation, transfection reagents for peptides). |
| High cell toxicity or unexpected phenotypes observed. | 1. Concentration is too high: The concentration of PKC (19-36) may be in a range that causes off-target effects or general cellular stress.[5] 2. Off-target effects: The observed phenotype may be due to the inhibition of other kinases or cellular processes.[5][6] | 1. Lower the concentration of PKC (19-36) and perform a careful dose-response analysis to find the optimal therapeutic window. 2. Use the inactive control peptide, [Glu27]PKC (19-36), to determine if the toxic effects are specific to PKC inhibition.[4] 3. Assess the phosphorylation status of known substrates of other potentially inhibited kinases (e.g., MLCK) to check for off-target activity. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. 2. Inconsistent peptide preparation: Variations in the preparation of the peptide stock solution or working dilutions. | 1. Standardize your cell culture protocols, using cells within a consistent passage number range and seeding density. 2. Prepare a large batch of the peptide stock solution, aliquot it, and store it at -80°C to ensure consistency across multiple experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and effective doses of PKC (19-36) from various studies.
| Parameter | Value | Kinase/System | Reference |
| IC50 | 0.18 ± 0.02 µM | Protein Kinase C (PKC) | [4][7] |
| IC50 | 423 ± 67 µM | cAMP-dependent protein kinase (PKA) | [4] |
| IC50 | 24 ± 2 µM | Myosin light chain kinase (MLCK) | [4] |
| Effective Concentration | 0.1 - 1 µM | Inhibition of vascular smooth muscle cell proliferation | [4] |
| Effective Concentration | 10 µM | Inhibition of TTX-R INa in sensory neurons | [8] |
| Effective Concentration | 20 µM | No prevention of Iti in cardiac myocytes | [9] |
| Effective Concentration | 5 µM | Blockade of increased PKC activity in LTP | [10] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of PKC (19-36) by Western Blotting of a Downstream Substrate
This protocol provides a method to determine the effective concentration of PKC (19-36) by assessing the phosphorylation of a known PKC substrate, such as myristoylated alanine-rich C-kinase substrate (MARCKS).
1. Cell Culture and Treatment: a. Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight. b. The following day, replace the medium with fresh, serum-free medium for 2-4 hours to reduce basal signaling. c. Prepare a series of working concentrations of PKC (19-36) (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) and the inactive control peptide [Glu27]PKC (19-36) (at the highest concentration used for the active peptide) in the appropriate cell culture medium. d. Pre-incubate the cells with the different concentrations of the peptides for 1-2 hours. e. Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, at 100 nM) for 15-30 minutes. Include an unstimulated control.
2. Cell Lysis: a. After stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration for all samples. c. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
4. Western Blotting: a. Separate the protein samples on an SDS-polyacrylamide gel. b. Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate (e.g., phospho-MARCKS) overnight at 4°C. e. The next day, wash the membrane three times with TBST. f. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
5. Data Analysis: a. Quantify the band intensities for the phosphorylated substrate. b. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin). c. Plot the normalized phosphorylated substrate levels against the concentration of PKC (19-36) to determine the concentration that gives the desired level of inhibition.
Visualizations
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Caption: A logical workflow for optimizing PKC (19-36) concentration.
References
- 1. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modulation of TTX-R INa by PKC and PKA and Their Role in PGE2-Induced Sensitization of Rat Sensory Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Intracellular Delivery of Protein Kinase C (19-36)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for improving the intracellular delivery of the Protein Kinase C (19-36) pseudosubstrate inhibitor peptide.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and why is its intracellular delivery challenging?
A1: Protein Kinase C (19-36), also known as PKC (19-36), is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC). It mimics the substrate of PKC, binding to its active site and competitively inhibiting its activity. The primary challenges in delivering PKC (19-36) into cells are its relatively large size and hydrophilic nature, which prevent it from efficiently crossing the hydrophobic cell membrane. Furthermore, even if it enters the cell through endocytosis, it can become trapped in endosomes and subsequently degraded, preventing it from reaching its cytosolic target.
Q2: What are the primary methods to improve the intracellular delivery of PKC (19-36)?
A2: The main strategies to enhance the intracellular delivery of peptides like PKC (19-36) include:
-
Cell-Penetrating Peptides (CPPs): Covalently conjugating PKC (19-36) to a CPP, a short peptide sequence that can traverse the cell membrane.
-
Nanoparticle-Based Carriers: Encapsulating PKC (19-36) within nanoparticles such as liposomes, polymeric nanoparticles, or gold nanoparticles to facilitate its entry into cells.
-
Physical Methods: Utilizing techniques like electroporation to transiently permeabilize the cell membrane and allow the peptide to enter the cytosol.
Q3: How can I determine the efficiency of intracellular delivery for my PKC (19-36) construct?
A3: The efficiency of intracellular delivery can be quantified using several methods:
-
Flow Cytometry: This technique can quantify the percentage of cells that have taken up a fluorescently labeled version of your PKC (19-36) construct and the mean fluorescence intensity per cell.
-
Confocal Microscopy: This allows for the visualization of the intracellular localization of a fluorescently labeled peptide, helping to determine if it has escaped the endosomes and reached the cytosol.
-
Mass Spectrometry: This method can provide a label-free quantification of the intracellular concentration of the peptide.
Q4: What is endosomal escape and why is it important for PKC (19-36) activity?
A4: Endosomal escape is the process by which a molecule, such as PKC (19-36), exits the endosome after being internalized by the cell. This step is crucial because if the peptide remains trapped in the endosome, it will likely be trafficked to the lysosome for degradation and will not be able to interact with its target, PKC, in the cytoplasm. Therefore, successful intracellular delivery strategies must not only facilitate cell entry but also promote efficient endosomal escape.
Comparative Data on Delivery Methods
The following tables provide a summary of representative quantitative data for different peptide delivery methods. Please note that the exact efficiencies can vary significantly depending on the specific peptide, cell type, and experimental conditions. This data is intended to provide a general comparison.
Table 1: Comparison of Intracellular Delivery Efficiencies for a Representative Cationic Peptide (~2.5 kDa)
| Delivery Method | Typical Uptake Efficiency (% of cells positive) | Intracellular Concentration (Approximation) | Key Advantages | Key Disadvantages |
| Cell-Penetrating Peptide (e.g., TAT) Conjugation | 80-95% | Low to moderate (nanomolar to low micromolar) | High percentage of positive cells; relatively simple conjugation. | Potential for endosomal entrapment; cytotoxicity at high concentrations. |
| Liposomal Nanoparticles | 50-80% | Moderate (low to mid micromolar) | Biocompatible; can encapsulate hydrophilic peptides. | Lower encapsulation efficiency for some peptides; potential for endosomal entrapment. |
| Polymeric Nanoparticles (e.g., PLGA) | 60-90% | Moderate to high (micromolar range) | High encapsulation efficiency; sustained release possible. | Potential for toxicity from polymer degradation products; complex formulation. |
| Electroporation | 40-70% | Variable (can achieve high concentrations) | Direct cytosolic delivery, bypassing endosomes. | Can cause significant cell death; requires specialized equipment. |
Troubleshooting Guides
Problem 1: Low Intracellular Uptake of CPP-PKC(19-36) Conjugate
| Potential Cause | Troubleshooting Step |
| Inefficient Conjugation | Verify the conjugation efficiency using techniques like HPLC or mass spectrometry. Optimize the molar ratio of CPP to peptide and reaction conditions. |
| Poor CPP Choice | Different CPPs have varying efficiencies in different cell lines. Test a panel of CPPs (e.g., TAT, Penetratin, oligo-arginine) to find the optimal one for your system. |
| Serum Inhibition | Components in serum can interfere with CPP-mediated uptake. Perform initial experiments in serum-free media and then optimize for serum-containing conditions. |
| Incorrect Incubation Time/Concentration | Perform a time-course and concentration-dependent uptake study to determine the optimal conditions for your specific cell line and construct. |
Problem 2: Peptide is Internalized but Shows No Biological Effect (Endosomal Entrapment)
| Potential Cause | Troubleshooting Step |
| Lack of Endosomal Escape | Co-administer an endosomolytic agent (e.g., chloroquine), although this can have off-target effects. |
| Incorporate an endosomal escape domain into your CPP-peptide construct. | |
| Peptide Degradation | Use protease inhibitors during cell lysis if you are assessing intracellular peptide levels by Western blot or mass spectrometry. |
| Synthesize the peptide with modified amino acids (e.g., D-amino acids) to increase its stability. | |
| Incorrect Intracellular Localization | Use confocal microscopy with co-staining for endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) to confirm endosomal entrapment. |
Problem 3: High Cell Death with Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Toxicity of Nanoparticle Components | Perform a dose-response experiment with empty nanoparticles to determine their intrinsic toxicity. |
| Screen different lipid or polymer compositions to find a less toxic formulation. | |
| High Nanoparticle Concentration | Optimize the nanoparticle concentration to achieve a balance between delivery efficiency and cell viability. |
| Contaminants from Formulation | Ensure that all reagents used for nanoparticle synthesis are sterile and free of endotoxins. |
Problem 4: Low Efficiency and/or High Cell Death with Electroporation
| Potential Cause | Troubleshooting Step |
| Suboptimal Electroporation Parameters | Optimize the voltage, pulse duration, and number of pulses for your specific cell type. Start with published protocols for similar cells and perform a systematic optimization. |
| Incorrect Buffer Composition | Use a specifically designed electroporation buffer with low ionic strength to minimize current and cell heating. |
| High Peptide Concentration | High local concentrations of the peptide during electroporation can be toxic. Optimize the peptide concentration in the electroporation buffer. |
| Cell Health | Ensure that cells are healthy and in the logarithmic growth phase before electroporation. |
Experimental Protocols
Protocol 1: Conjugation of PKC (19-36) to TAT Cell-Penetrating Peptide
Objective: To covalently link the TAT peptide to PKC (19-36) using a disulfide bond.
Materials:
-
PKC (19-36) with a C-terminal cysteine
-
TAT peptide (e.g., YGRKKRRQRRR) with an N-terminal cysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system for purification and analysis
Procedure:
-
Dissolve both peptides in DMSO to a concentration of 10 mg/mL.
-
Mix the peptides in a 1:1 molar ratio in a microcentrifuge tube.
-
Add PBS (pH 7.4) to the peptide mixture to a final peptide concentration of 1 mg/mL.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle shaking to allow for disulfide bond formation.
-
Purify the conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 2: Encapsulation of PKC (19-36) in Liposomes
Objective: To encapsulate PKC (19-36) in liposomes using the thin-film hydration method.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG in a molar ratio of 55:40:5)
-
PKC (19-36) peptide
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Dissolve the PKC (19-36) peptide in the hydration buffer.
-
Add the peptide solution to the flask and hydrate (B1144303) the lipid film by vortexing or sonication.
-
Subject the resulting liposome (B1194612) suspension to several freeze-thaw cycles.
-
Extrude the liposomes through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
Remove unencapsulated peptide by dialysis or size exclusion chromatography.
-
Determine the encapsulation efficiency by quantifying the peptide concentration in the liposomes after lysis with a detergent and comparing it to the initial amount.
Protocol 3: Quantification of Intracellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of a fluorescently labeled PKC (19-36) construct.
Materials:
-
Cells of interest
-
Fluorescently labeled PKC (19-36) construct (e.g., FITC-labeled)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently labeled PKC (19-36) construct in complete medium for a defined period (e.g., 4 hours).
-
Wash the cells three times with cold PBS to remove any unbound peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells and resuspend them in cold PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
-
Use untreated cells as a negative control to set the gate for positive cells.
-
Quantify the percentage of positive cells and the mean fluorescence intensity.
Diagrams
Signaling Pathway of PKC Inhibition
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation and its inhibition by the PKC (19-36) pseudosubstrate peptide.
Experimental Workflow for Comparing Delivery Methods
Caption: Experimental workflow for the preparation, delivery, and analysis of different PKC (19-36) delivery methods.
Logical Relationship of Troubleshooting Delivery Issues
Technical Support Center: Experiments with Protein Kinase C (19-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and challenges encountered during experiments with the Protein Kinase C (PKC) pseudosubstrate inhibitor, PKC (19-36).
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36) and how does it work?
Protein Kinase C (19-36) is a synthetic peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1][2] Its amino acid sequence, RFARKGALRQKNVHEVKN, mimics the substrate binding site of PKC.[2][3] However, a critical alanine (B10760859) residue replaces the phosphorylatable serine/threonine, allowing it to bind to the active site of PKC without being phosphorylated.[3] This competitive binding prevents PKC from phosphorylating its natural substrates, thereby inhibiting its activity.[3][4] It is a potent and reversible inhibitor that does not interfere with ATP binding.[5]
Q2: What is the reported inhibitory potency of PKC (19-36)?
The half-maximal inhibitory concentration (IC50) for PKC (19-36) is approximately 0.18 µM.[6][7] Its inhibitor constant (Ki) has been reported to be around 147 nM.[5]
Q3: Is PKC (19-36) selective for all PKC isoforms?
The pseudosubstrate sequence from which PKC (19-36) is derived is highly conserved among the classical and novel PKC isoforms. Therefore, it is generally considered a broad-spectrum inhibitor of these PKC subfamilies. However, its efficacy against atypical PKC isoforms may be lower. The selectivity of pseudosubstrate-derived peptide inhibitors can be limited due to the conserved nature of the substrate-binding region among different kinases.[8]
Q4: What are the common off-target effects of PKC (19-36)?
While PKC (19-36) is a potent PKC inhibitor, it can exhibit off-target effects, particularly at higher concentrations. It is a poor inhibitor of cAMP-dependent protein kinase (PKA) with a much higher IC50 of 423 µM, but it shows moderate inhibition of myosin light chain kinase (MLCK) with an IC50 of 24 µM.[6] Researchers should be cautious and consider these potential off-target effects when interpreting their data.[8]
Q5: How should I properly handle and store PKC (19-36)?
For optimal performance and to minimize variability, proper handling and storage are critical.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or an appropriate aqueous buffer.
-
Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 4 weeks or at -80°C for up to 6 months.[5][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using PKC (19-36).
Issue 1: Inconsistent or No Inhibition Observed
Possible Causes:
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.
-
Incorrect Concentration: Errors in calculating the final concentration of the inhibitor in the assay.
-
Inactive PKC Enzyme: The PKC enzyme used in the assay may have lost its activity.
-
High Substrate Concentration: An excessively high concentration of the PKC substrate can outcompete the inhibitor.
Troubleshooting Steps:
-
Verify Peptide Integrity: Use a freshly prepared aliquot of PKC (19-36) from a properly stored stock.
-
Confirm Concentration: Double-check all calculations for dilution of the inhibitor.
-
Test Enzyme Activity: Run a control experiment with a known PKC activator (e.g., phorbol (B1677699) esters like PMA or PDBu) to confirm the enzyme is active.
-
Optimize Substrate Concentration: Perform a substrate titration to determine the optimal concentration for your assay.
-
Use a Positive Control Inhibitor: Include a well-characterized, non-peptide PKC inhibitor (e.g., staurosporine, Gö6976) as a positive control for inhibition.
Issue 2: High Variability Between Replicates
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.
-
Incomplete Mixing: Failure to thoroughly mix reagents.
-
Cellular Heterogeneity: In cell-based assays, variations in cell density, passage number, or cell cycle stage can contribute to variability.
-
Assay Conditions: Fluctuations in temperature or incubation times.
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing after adding each reagent.
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure even cell seeding. Consider synchronizing cells if cell cycle effects are a concern.
-
Control Assay Environment: Maintain consistent incubation times and temperatures for all samples.
-
Increase Replicate Number: Increasing the number of technical and biological replicates can help to identify and mitigate the effects of random variation.
Issue 3: Discrepancy Between In Vitro and Cell-Based Assay Results
Possible Causes:
-
Cell Permeability: Peptide inhibitors like PKC (19-36) may have poor cell membrane permeability.
-
Intracellular ATP Concentration: The high intracellular concentration of ATP (mM range) can compete with ATP-competitive inhibitors, although PKC (19-36) is a substrate-competitive inhibitor, this highlights the difference in environments.
-
Cellular Complexity: In a cellular context, PKC is part of complex signaling networks with feedback loops and scaffolding proteins that can influence inhibitor efficacy.
-
Peptide Instability: The peptide may be rapidly degraded by intracellular proteases.
Troubleshooting Steps:
-
Assess Cell Permeability: If direct application to cells is ineffective, consider using cell permeabilization techniques (e.g., streptolysin-O) or microinjection.
-
Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint.
-
Use a Negative Control Peptide: It is crucial to use an inactive control peptide, such as [Glu27]PKC(19-36), to ensure that the observed effects are due to specific PKC inhibition and not non-specific peptide effects.[6]
-
Confirm Target Engagement in Cells: Whenever possible, assess the phosphorylation of a known downstream target of PKC in your cellular system to confirm that the inhibitor is reaching and inhibiting its target.
Data Presentation
Table 1: Inhibitory Profile of Protein Kinase C (19-36)
| Kinase | IC50 / Ki | Reference(s) |
| Protein Kinase C (PKC) | IC50: 0.18 µM | [6][7] |
| Protein Kinase C (PKC) | Ki: 147 nM | [5] |
| cAMP-dependent Protein Kinase (PKA) | IC50: 423 µM | [5][6] |
| Myosin Light Chain Kinase (MLCK) | IC50: 24 µM | [6] |
| Ca2+/Calmodulin-dependent Kinase II (CaMKII) | PKC (19-36) is reported to not significantly affect CaMKII autophosphorylation. | [1] |
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay (Radiometric)
This protocol is a generalized procedure for measuring PKC activity using a radioactive isotope.
Materials:
-
Purified active PKC enzyme
-
PKC (19-36) inhibitor
-
PKC substrate peptide (e.g., neurogranin (B1177982) fragment)
-
Assay Dilution Buffer (ADB)
-
Lipid Activator (Phosphatidylserine and Diacylglycerol)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric Acid
-
Scintillation counter
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of PKC (19-36) in ADB. Sonicate the lipid activator on ice before use.
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
10 µL Substrate Cocktail
-
10 µL of PKC (19-36) dilution or ADB (for control)
-
10 µL Lipid Activator
-
10 µL of diluted PKC enzyme
-
-
Initiate Reaction: Add 10 µL of [γ-³²P]ATP mixture to each tube, vortex gently, and incubate at 30°C for 10-20 minutes.
-
Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Immerse the P81 papers in a beaker of 0.75% phosphoric acid and wash several times with fresh acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PKC (19-36) compared to the control (no inhibitor) and determine the IC50 value.
Protocol 2: Cell-Based Assay for PKC Inhibition
This protocol describes a general workflow for assessing the effect of PKC (19-36) on a cellular process. The specific endpoint will vary depending on the research question.
Materials:
-
Cultured cells of interest
-
PKC (19-36) inhibitor
-
Inactive control peptide (e.g., [Glu27]PKC(19-36))
-
PKC activator (e.g., PMA)
-
Cell lysis buffer
-
Phosphatase and protease inhibitor cocktails
-
Antibodies for Western blotting (e.g., phospho-specific antibody for a PKC substrate)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with varying concentrations of PKC (19-36) or the inactive control peptide for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add a PKC activator (e.g., PMA) to the cells for a specific duration to induce PKC signaling. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known PKC substrate.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein of the PKC substrate to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effect of PKC (19-36) on the activator-induced phosphorylation.
Mandatory Visualizations
Caption: Inhibition of the PKC signaling pathway by PKC (19-36).
Caption: Workflow for an in vitro radiometric PKC kinase assay.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Protein Kinase C (19-36)
Technical Support Center: Protein Kinase C (19-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (19-36) pseudosubstrate inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-36)?
Protein Kinase C (19-36), also written as PKC(19-36), is a synthetic peptide corresponding to the amino acid sequence 19-36 of the pseudosubstrate regulatory domain of Protein Kinase C (PKC).[1][2] This peptide, with the sequence RFARKGALRQKNVHEVKN, acts as a competitive inhibitor by mimicking the substrate of PKC.[2] It binds to the enzyme's catalytic site but cannot be phosphorylated, thus blocking the kinase's activity.[2]
Q2: What is the mechanism of action for PKC (19-36)?
PKC enzymes are kept in an inactive state by an autoinhibitory pseudosubstrate domain that occupies the catalytic site.[2][3] PKC (19-36) is a peptide derived from this pseudosubstrate sequence.[2] It competitively inhibits PKC by binding to the substrate-binding cavity in the kinase domain, preventing the phosphorylation of actual protein substrates.[1][4]
Q3: Which PKC isoforms does PKC (19-36) inhibit?
The pseudosubstrate sequence is highly conserved among the conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. While PKC (19-36) is a potent inhibitor of PKC in general, there is little selectivity between these different isoforms.[4] Studies using similar pseudosubstrate-derived peptides have shown promiscuous binding across multiple PKC family isoforms.[5][6] Therefore, it should be considered a pan-inhibitor of conventional and novel PKCs rather than an isoform-specific inhibitor.
Q4: What is the typical working concentration and IC50 value for PKC (19-36)?
The inhibitory potency and optimal concentration of PKC (19-36) can vary depending on the experimental system.
| Parameter | Value | Experimental Context |
| IC₅₀ | 0.18 µM | In vitro kinase assay.[7] |
| Kᵢ | 0.28 µM | In vitro kinase assay.[8] |
| Working Concentration | 100 nM - 10 µM | In vitro kinase assays using neuronal extracts or purified enzyme.[9][10][11] |
| Working Concentration | 20 µg/kg (i.v.) | In vivo studies in cats.[12] |
Note: The affinity of isolated pseudosubstrate peptides can be relatively weak, and higher concentrations may be needed for effective inhibition in cellular contexts.[4]
Troubleshooting Guide
This guide addresses common unexpected results and issues encountered during experiments using PKC (19-36).
Diagram: Troubleshooting Workflow for Lack of Inhibition
Caption: A logical workflow for diagnosing experiments where PKC (19-36) fails to inhibit its target.
Problem 1: No significant inhibition of PKC activity is observed.
-
Possible Cause 1: Peptide Instability. Peptides can be susceptible to degradation by proteases in cell lysates or due to improper storage.
-
Solution: Ensure the peptide is stored correctly at -20°C or -80°C.[7] Prepare fresh working solutions from a frozen stock for each experiment. If using cell lysates, include a cocktail of protease inhibitors.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration. The effective concentration can be highly dependent on the amount of active PKC enzyme and the concentration of ATP and substrate in the assay.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. The reported IC₅₀ of 0.18 µM is a starting point for purified systems.[7]
-
-
Possible Cause 3: Weak Affinity. Isolated pseudosubstrate peptides have a relatively weak affinity for the kinase domain compared to the intramolecular inhibition of the full-length protein.[4]
-
Solution: If partial inhibition is seen, a modest increase in concentration may be required. However, be mindful that very high concentrations increase the risk of off-target effects. Consider using a negative control peptide, such as [Glu27]-PKC (19-36), to confirm specificity.[13]
-
Problem 2: Off-target or unexpected cellular effects are observed.
-
Possible Cause 1: Lack of Isoform Specificity. PKC (19-36) is not specific to a single PKC isoform and can inhibit multiple conventional and novel PKCs.[4] This can lead to broad effects if multiple isoforms are active in your cells.
-
Solution: Acknowledge the pan-inhibitory nature of the peptide in your interpretation. If isoform-specific inhibition is required, consider alternative strategies like isoform-specific inhibitors (if available), or molecular approaches like siRNA/shRNA knockdown.
-
-
Possible Cause 2: Non-specific Binding. At high concentrations, peptides can exhibit non-specific interactions with other proteins or cellular components.
-
Solution: Use the lowest effective concentration possible, as determined by a dose-response curve. Always include appropriate controls, such as a scrambled or inactive version of the peptide, to differentiate specific inhibitory effects from non-specific ones.[13]
-
Problem 3: High background or inconsistent results in an in vitro kinase assay.
-
Possible Cause 1: Contaminating Kinase Activity. If using crude cell or tissue lysates, other kinases may be present that can phosphorylate your substrate, especially if it is a generic one like myelin basic protein (MBP).[14]
-
Solution: Use a more specific PKC substrate peptide.[10] If possible, use purified PKC enzyme. When using lysates, perform control experiments where PKC activity is depleted or inhibited by a different, structurally unrelated PKC inhibitor to confirm the signal is PKC-dependent.
-
-
Possible Cause 2: Assay Interference. In fluorescence-based assays, compounds can interfere with the signal through auto-fluorescence or light absorption (inner filter effect).[15]
-
Solution: Run a control experiment with the inhibitor in the absence of the enzyme to check for direct effects on the fluorescent signal. If interference is an issue, consider switching to a different detection method, such as a radioactive (³²P-ATP) assay or a luminescence-based assay that measures ATP consumption.
-
Problem 4: Ambiguous results in a PKC translocation assay.
-
Possible Cause 1: Overexpression Artifacts. Transiently expressed PKC fused to a fluorescent protein (like GFP) may not behave identically to the endogenous enzyme.[16]
-
Solution: Use the lowest possible expression levels that allow for clear imaging. If possible, validate key findings by observing the translocation of endogenous PKC using immunofluorescence.
-
-
Possible Cause 2: Diffusion vs. Active Transport. The movement of PKC to the membrane is largely diffusion-driven.[17] This can result in complex translocation patterns that are difficult to quantify.
Signaling Pathway & Mechanism of Action
Diagram: General PKC Activation Pathway
Caption: Receptor-mediated activation of conventional Protein Kinase C (cPKC).[20][21]
Diagram: Inhibition by PKC (19-36)
Caption: Competitive inhibition of PKC by the pseudosubstrate peptide PKC (19-36).
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol is adapted from methods used to measure PKC activity in cellular extracts or with purified enzyme.[9][22]
Materials:
-
Sample: Purified PKC or cell/tissue lysate.
-
PKC (19-36) inhibitor stock solution (e.g., 1 mM in water).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM CaCl₂.
-
Activator Mix: 345 µM Phosphatidylserine, 1 µM Phorbol 12-myristate 13-acetate (PMA).
-
Substrate: Acetylated-myelin basic protein (Ac-MBP) or a specific PKC substrate peptide (e.g., Neurogranin 28-43).[10][22]
-
ATP Mix: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) mixed with cold ATP to a final concentration of 20 µM.
-
Stop Solution: 33% Glacial Acetic Acid.
-
Phosphocellulose paper disks.
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a mix in a microfuge tube on ice. The final volume is typically 50 µL.
-
Add Assay Buffer.
-
Add Activator Mix.
-
Add substrate to a final concentration of 50 µM.
-
Add PKC (19-36) or vehicle control to the desired final concentration (e.g., 0.1 - 10 µM). Pre-incubate for 10 minutes on ice to allow the inhibitor to bind.
-
Add 10 µg of protein from your sample (lysate or purified enzyme).
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP Mix.
-
Incubation: Incubate the reaction at 30°C for 10 minutes. Ensure the reaction time is within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a phosphocellulose disk. Immediately immerse the disk in a beaker of Stop Solution.[22]
-
Washing: Wash the disks extensively to remove unincorporated [γ-³²P]ATP.
-
Wash 1: 30 minutes in 33% glacial acetic acid.
-
Wash 2: 60 minutes in 15% glacial acetic acid.[22]
-
Perform several additional brief washes with the 15% acid.
-
-
Quantification: Transfer the disks to scintillation vials, add scintillation fluid, and count the incorporated ³²P using a scintillation counter.
-
Analysis: Express results as picomoles of phosphate (B84403) incorporated per minute per milligram of protein. Compare the activity in the presence and absence of PKC (19-36) to calculate percent inhibition.
Protocol 2: PKC Translocation Assay by Confocal Microscopy
This protocol describes how to visualize agonist-induced PKC translocation to the plasma membrane using a fluorescently tagged PKC isoform.[16][17]
Materials:
-
Cell line suitable for transfection (e.g., HEK293, NIH3T3).
-
Expression vector for a PKC isoform fused to a fluorescent protein (e.g., PKCα-GFP).
-
Transfection reagent.
-
Glass-bottom imaging dishes.
-
Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
PKC agonist (e.g., 100 nM PMA or a specific GPCR agonist like ATP).
-
Confocal laser scanning microscope with a live-cell imaging chamber (37°C, 5% CO₂).
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes 24 hours before transfection.
-
Transfect cells with the PKC-GFP expression vector according to the manufacturer's protocol. Aim for low to moderate expression levels to avoid artifacts.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Prepare for Imaging:
-
Replace the culture medium with pre-warmed Imaging Buffer.
-
Mount the dish on the microscope stage and allow the temperature to equilibrate.
-
-
Image Acquisition:
-
Identify a healthy, transfected cell exhibiting diffuse cytosolic and nuclear fluorescence (inactive state).
-
Set up the microscope to acquire a time-lapse series. Use a low laser power to minimize phototoxicity. Acquire one image every 10-30 seconds.
-
Acquire 3-5 baseline images to establish the pre-stimulation distribution of PKC-GFP.
-
-
Stimulation:
-
Carefully add the PKC agonist to the dish to the desired final concentration.
-
Continue acquiring images immediately to capture the translocation dynamics. The translocation of conventional PKCs can be very rapid (within seconds to minutes).[16]
-
-
Data Analysis:
-
Define regions of interest (ROIs) in the cytosol and along the plasma membrane.
-
Measure the mean fluorescence intensity in these ROIs for each frame of the time-lapse series.
-
Calculate the ratio of membrane-to-cytosol fluorescence intensity over time. A significant increase in this ratio indicates translocation.[19]
-
To test the effect of PKC (19-36), a cell-permeable version of the peptide would be required, and cells would need to be pre-incubated with it before stimulation.
-
References
- 1. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C mediates up-regulation of tetrodotoxin-resistant, persistent Na+ current in rat and mouse sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abcam.com [abcam.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKC translocation [research.uni-leipzig.de]
- 18. Dynamics and membrane interactions of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Activation of Conventional and Novel Protein Kinases C through Differential Translocation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openaccesspub.org [openaccesspub.org]
- 21. Protein kinase C: poised to signal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
Technical Support Center: Impact of Serum on Protein Kinase C (19-36) Activity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum on Protein Kinase C (PKC) activity, with a specific focus on experiments involving the PKC pseudosubstrate inhibitor (19-36).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of serum on PKC activity in cell culture?
A1: Serum is a potent activator of Protein Kinase C (PKC) in most cell types. It contains a complex mixture of growth factors, hormones, and lipids that stimulate intracellular signaling pathways, leading to the production of diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms.[1][2] Upon serum stimulation, a significant increase in PKC activity is expected, which can be observed by the translocation of PKC from the cytosol to the cell membrane and an increase in the phosphorylation of its substrates.[1][3] For instance, serum stimulation can induce a more than 80-fold activation of novel PKC (nPKC) isoforms.[1]
Q2: How does the PKC (19-36) peptide inhibit PKC activity?
A2: The PKC (19-36) peptide is a synthetic peptide that corresponds to the pseudosubstrate region (amino acids 19-36) of PKC.[2][4] This region mimics the substrate binding site of PKC but lacks the serine or threonine residue for phosphorylation. By binding to the active site of the kinase, the PKC (19-36) peptide acts as a competitive inhibitor, preventing the phosphorylation of genuine PKC substrates.[2][4]
Q3: Can PKC (19-36) inhibit all PKC isoforms?
A3: The PKC (19-36) pseudosubstrate inhibitor is generally considered a broad-spectrum inhibitor of PKC isoforms, particularly the classical and novel isoforms that are activated by diacylglycerol and calcium.[5][6][7] However, the specificity and efficacy can vary between different isoforms and experimental conditions. It is always recommended to validate the inhibitory effect in your specific cell system.
Q4: What is the typical working concentration for PKC (19-36) in cell culture experiments?
A4: The optimal concentration of PKC (19-36) can vary depending on the cell type, treatment duration, and the specific experimental question. However, published studies have used concentrations ranging from 1 µmol/L to 200 µmol/L.[5][8] It is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific application.
Q5: How can I measure the serum-induced PKC activity in my cell culture experiments?
A5: PKC activity can be measured using several methods. A common approach involves an in vitro kinase assay using cell lysates.[1][9] The general steps include:
-
Serum-starving the cells to establish a baseline PKC activity.
-
Stimulating the cells with serum for a defined period.
-
Lysing the cells and separating the cytosolic and membrane fractions.
-
Immunoprecipitating PKC from the lysates.
-
Performing a kinase assay using an exogenous substrate (e.g., myelin basic protein or a specific peptide substrate) and radiolabeled ATP (γ-³²P ATP).[1][9]
-
Quantifying the incorporated radioactivity to determine kinase activity.
Alternatively, commercial ELISA-based PKC activity assay kits are available, which use a phospho-specific antibody to detect the phosphorylated substrate.[10][11]
Troubleshooting Guides
Issue 1: No significant increase in PKC activity observed after serum stimulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Serum Concentration or Quality | Use a high-quality serum (e.g., Fetal Bovine Serum) at a concentration known to induce a robust response in your cell type (typically 10-20%). Test different lots of serum as quality can vary. |
| Inappropriate Stimulation Time | Perform a time-course experiment to determine the peak of PKC activation. Activation can be rapid, occurring within minutes.[1] |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and at an optimal confluency for signaling experiments (typically 70-80%). Overly confluent or stressed cells may not respond well to stimuli. |
| Inefficient Cell Lysis | Use a lysis buffer that effectively solubilizes proteins and contains protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Sonication or homogenization may be required.[9][12] |
| Issues with PKC Activity Assay | Verify the integrity of your assay components, including the substrate, ATP, and buffers. Include a positive control (e.g., purified active PKC or a phorbol (B1677699) ester like PMA) to ensure the assay is working correctly.[10][13] |
Issue 2: High basal PKC activity in serum-starved control cells.
| Possible Cause | Troubleshooting Step |
| Incomplete Serum Starvation | Increase the duration of serum starvation (e.g., 12-24 hours) to ensure that signaling pathways have returned to a quiescent state.[1] Use a low-serum medium (e.g., 0.1-0.5% serum) instead of serum-free medium if cells are sensitive to complete serum withdrawal. |
| Presence of Autocrine Factors | Conditioned medium from dense cultures can contain secreted factors that activate PKC. Change to fresh serum-free medium before the experiment. |
| Cell Stress | Handling procedures, temperature fluctuations, or changes in pH can stress cells and activate PKC. Ensure gentle handling and stable culture conditions. |
Issue 3: Inconsistent or incomplete inhibition of PKC activity with PKC (19-36).
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration of PKC (19-36) for your specific cell line and experimental conditions.[5] |
| Poor Peptide Stability or Delivery | Ensure the peptide is properly dissolved and stored. For intracellular targets, consider using a cell-permeable version of the inhibitor or a suitable delivery method. |
| Activation of Atypical PKC Isoforms | Serum can potentially activate atypical PKC isoforms that may be less sensitive to the pseudosubstrate inhibitor. Consider using isoform-specific inhibitors or knockdown approaches (e.g., siRNA) to dissect the roles of different PKC isoforms.[13] |
| Redundant Signaling Pathways | The cellular response you are measuring may be regulated by multiple pathways, and inhibiting PKC alone may not be sufficient to block the effect. |
Quantitative Data Summary
Table 1: Effect of Serum and Inhibitors on PKC Activity This table presents representative data synthesized from multiple sources to illustrate expected experimental outcomes.
| Condition | Relative PKC Activity (Membrane Fraction) | Fold Change vs. Serum-Free |
| Serum-Free (Control) | 1.0 | 1.0 |
| 10% Serum (30 min) | 85.0 | 85.0[1] |
| 10% Serum + PKC (19-36) (1 µM) | 15.0 | 15.0[5] |
| 10% Serum + Inactive Peptide | 83.5 | 83.5[5] |
Experimental Protocols
Protocol 1: Measurement of Serum-Stimulated PKC Activity
-
Cell Culture and Treatment:
-
Cell Lysis and Fractionation: [3][9]
-
Wash cells with ice-cold PBS.
-
Scrape cells into an ice-cold extraction buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 0.5 mM EGTA, with protease and phosphatase inhibitors).
-
Homogenize the cell suspension.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Solubilize the membrane pellet in extraction buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
-
PKC Activity Assay (based on γ-³²P ATP incorporation): [9]
-
Prepare a reaction mixture containing the cell lysate fraction, a PKC substrate (e.g., myelin basic protein), phosphatidylserine, and CaCl₂.
-
Initiate the reaction by adding γ-³²P ATP.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by adding a stop solution or spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Visualizations
Caption: Serum-induced PKC activation pathway and point of inhibition.
Caption: Experimental workflow for measuring PKC activity.
Caption: Troubleshooting logic for no PKC activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. Receptor for Activated C Kinase-1 Facilitates Protein Kinase C-Dependent Phosphorylation and Functional Modulation of GABAA Receptors with the Activation of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of a Phorbol Ester-Insensitive Protein Kinase C in the α2-Adrenergic Inhibition of Voltage-Gated Calcium Current in Chick Sympathetic Neurons | Journal of Neuroscience [jneurosci.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ahajournals.org [ahajournals.org]
- 10. abcam.co.jp [abcam.co.jp]
- 11. abcam.com [abcam.com]
- 12. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Kinase C Controls Vesicular Transport and Secretion of Apolipoprotein E from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of reconstituted Protein Kinase C (19-36) at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reconstituted Protein Kinase C (19-36).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature and duration for reconstituted Protein Kinase C (19-36)?
A1: For short-term storage, reconstituted Protein Kinase C (19-36) can be stored at -20°C. Stock solutions are stable for up to one month when stored at this temperature.[1] For long-term storage, it is recommended to store the reconstituted peptide at -80°C, where it can be stable for up to six months. To maintain stability, it is crucial to avoid repeated freeze-thaw cycles.
Q2: How should I reconstitute lyophilized Protein Kinase C (19-36)?
A2: It is recommended to reconstitute the lyophilized peptide in sterile, distilled water.[2] Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of sterile water to achieve the desired concentration. Gently vortex or pipette up and down to dissolve the peptide completely. For cellular applications, ensure the final solution is sterile-filtered.
Q3: What is the mechanism of action of Protein Kinase C (19-36)?
A3: Protein Kinase C (19-36) acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[1] It mimics the substrate of PKC and binds to the active site, thereby competitively inhibiting the phosphorylation of its natural substrates.
Q4: Can I store the reconstituted peptide at 4°C?
A4: Storing reconstituted peptides at 4°C is generally not recommended for periods longer than a few days. While it might be acceptable for very short-term use (1-2 days), storage at -20°C or -80°C is essential for maintaining the peptide's integrity and activity over more extended periods.
Troubleshooting Guide
Issue 1: Loss of Inhibitory Activity of Stored PKC (19-36)
-
Possible Cause 1: Improper Storage.
-
Explanation: Repeated freeze-thaw cycles can denature the peptide, leading to a loss of its three-dimensional structure and, consequently, its inhibitory function. Exposure to moisture and air can also lead to degradation.
-
Solution: Aliquot the reconstituted peptide into single-use volumes before freezing to minimize freeze-thaw cycles. Ensure vials are sealed tightly to prevent moisture contamination. For long-term storage, -80°C is preferable to -20°C.
-
-
Possible Cause 2: Peptide Degradation.
-
Explanation: Peptides can be susceptible to proteolytic degradation if contaminated with proteases. Oxidation of certain amino acid residues can also occur over time.
-
Solution: Use sterile water and labware during reconstitution to prevent microbial and protease contamination. If possible, purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
-
Possible Cause 3: Incorrect Reconstitution or Dilution.
-
Explanation: Errors in calculating the concentration during reconstitution or subsequent dilutions will lead to inaccurate experimental results.
-
Solution: Carefully double-check all calculations for reconstitution and dilution. Use calibrated pipettes to ensure accurate volume measurements.
-
Issue 2: Precipitate Formation in the Reconstituted Peptide Solution
-
Possible Cause 1: Poor Solubility.
-
Explanation: The peptide may not be fully dissolved in the chosen solvent, or its solubility may decrease upon freezing and thawing.
-
Solution: Ensure the peptide is completely dissolved upon reconstitution by gentle vortexing. If a precipitate is observed after thawing, try gently warming the solution to room temperature and vortexing again. If the precipitate persists, it may indicate degradation or aggregation, and the aliquot should be discarded.
-
-
Possible Cause 2: Contamination.
-
Explanation: Microbial growth can cause turbidity and precipitation in the solution.
-
Solution: Always use sterile reagents and aseptic techniques during reconstitution and handling. Filter-sterilize the reconstituted solution if it will be used in cell-based assays.
-
Quantitative Data Summary
| Storage Temperature | Recommended Duration | Stability Notes |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability. |
| 4°C | 1-2 days | Not recommended for extended storage due to increased risk of degradation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PKC (19-36)
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized PKC (19-36) to ensure that the powder is collected at the bottom.
-
Solvent Addition: Determine the volume of sterile, distilled water required to achieve the desired stock concentration. Using a sterile pipette, add the calculated volume of water to the vial.
-
Dissolution: Gently vortex the vial or pipette the solution up and down until the peptide is completely dissolved. Avoid vigorous shaking, which can cause foaming and potential denaturation.
-
Aliquoting and Storage: Aliquot the reconstituted peptide into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Assessment of PKC (19-36) Inhibitory Activity
This protocol is a general guideline for a radioactive-based Protein Kinase C activity assay.
-
Reaction Mix Preparation: Prepare a reaction mixture containing the following components (final concentrations may need optimization):
-
20 mM HEPES, pH 7.4
-
10 mM MgCl₂
-
1 mM CaCl₂
-
0.1 mg/mL Phosphatidylserine
-
20 µg/mL Diacylglycerol
-
1 mg/mL Histone H1 (as a PKC substrate)
-
Active Protein Kinase C enzyme
-
-
Inhibitor Addition: To test the activity of the stored PKC (19-36), add the desired concentration of the reconstituted peptide to the reaction mix. For a negative control, add an equivalent volume of the reconstitution buffer.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporation of ³²P into the histone H1 substrate. A decrease in the radioactive signal in the presence of PKC (19-36) compared to the control indicates inhibitory activity.
Visualizations
References
Validation & Comparative
Validating the Inhibitory Specificity of Protein Kinase C (19-36): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Protein Kinase C (PKC) inhibitor peptide, PKC (19-36), with other well-characterized PKC inhibitors. It is designed to assist researchers in validating its inhibitory specificity through objective performance comparisons and supporting experimental data.
Introduction to PKC (19-36)
Protein Kinase C (19-36) is a synthetic peptide that corresponds to the pseudosubstrate region (amino acid residues 19-36) of PKC. This region mimics the substrate of PKC and binds to the active site, thereby competitively inhibiting the kinase activity. It is widely used as a selective inhibitor of PKC in various cellular studies. This guide will delve into its inhibitory profile in comparison to other known PKC inhibitors and provide detailed protocols for its validation.
Comparative Inhibitory Activity
A critical aspect of validating a kinase inhibitor is to determine its potency and selectivity against a panel of kinases. The following tables summarize the inhibitory activity of PKC (19-36) and compare it with other commonly used PKC inhibitors.
Table 1: Inhibitory Profile of PKC (19-36)
| Inhibitor | Target | Mechanism of Action | IC50 (µM) | Notes |
| Protein Kinase C (19-36) | Protein Kinase C (PKC) | Pseudosubstrate Peptide Inhibitor | 0.18 | Poor inhibitor of cAMP-dependent protein kinase (PKA) (IC50 = 423 µM) and a moderate inhibitor of myosin light chain kinase (MLCK) (IC50 = 24 µM). |
Table 2: Comparative Inhibitory Profile of Selected PKC Inhibitors
| Inhibitor | Target PKC Isoforms | IC50 / Kᵢ (nM) | Off-Target Kinases (selected) |
| Staurosporine | Pan-PKC inhibitor | PKCα: 2.3, PKCβ1: 6.2, PKCγ: 5, PKCη: 4, PKCδ: 20, PKCε: 73 | Broad kinase activity, potent inhibitor of many kinases including PKA (7 nM) and CaMKII (20 nM). |
| Gö 6983 | Pan-PKC inhibitor | PKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 10, PKCζ: 60 | Relatively selective for PKC, but can inhibit other kinases at higher concentrations. |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor | PKCθ: 0.22, PKCβ: 0.64, PKCα: 0.95, PKCη: 1.8, PKCδ: 2.1, PKCε: 3.2 | Highly selective for PKC isoforms. |
Signaling Pathways and Experimental Workflows
To understand the context of PKC inhibition and the methods for its validation, the following diagrams illustrate the general PKC signaling pathway and a typical experimental workflow for inhibitor validation.
Figure 1: Simplified Protein Kinase C (PKC) signaling pathway.
Figure 2: Experimental workflow for validating kinase inhibitor specificity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory specificity of PKC (19-36) and other inhibitors.
Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant PKC isozymes
-
PKC (19-36) and other control inhibitors
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of PKC (19-36) in the kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the specific PKC isozyme, the substrate peptide, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes) to ensure the reaction is in the linear range.
-
Termination of Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target within a cellular environment.
Materials:
-
Cell line expressing the target PKC isoform
-
PKC (19-36) or other test inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control for a specific duration.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target PKC isoform.
-
Data Analysis: A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of a binding ligand. Quantify the band intensities to determine the thermal shift.
Conclusion
Validating the specificity of a kinase inhibitor is a multifaceted process that requires a combination of in vitro biochemical assays and cellular target engagement studies. While PKC (19-36) is a valuable tool for studying PKC function due to its distinct pseudosubstrate inhibitory mechanism, its precise isoform specificity is not as extensively documented as that of many small molecule inhibitors. Therefore, researchers should perform rigorous validation experiments, such as those detailed in this guide, to confirm its on-target effects in their specific experimental systems. Comparing its performance against well-profiled inhibitors like Staurosporine, Gö 6983, and Sotrastaurin will provide a clearer understanding of its selectivity and aid in the interpretation of experimental results.
A Comparative Guide to Protein Kinase C (PKC) Inhibition: The Pseudosubstrate Peptide PKC (19-36) Versus Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide-based Protein Kinase C (PKC) inhibitor, PKC (19-36), and a selection of widely used small molecule PKC inhibitors. We will delve into their mechanisms of action, inhibitory potency, selectivity, and the practical advantages and disadvantages of each approach, supported by experimental data to inform your research and drug discovery efforts.
Introduction to PKC Inhibition Strategies
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in numerous diseases, including cancer and diabetic complications, making it a critical therapeutic target.
Two primary strategies have emerged for inhibiting PKC activity: competitive inhibition at the ATP-binding site by small molecules and substrate-competitive inhibition by pseudosubstrate peptides. PKC (19-36) is a synthetic peptide that mimics the pseudosubstrate region of PKC, binding to the substrate-binding cavity and preventing the phosphorylation of natural substrates. In contrast, small molecule inhibitors typically function by competing with ATP for binding to the kinase domain. This fundamental difference in their mechanism of action dictates their respective pharmacological profiles.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PKC (19-36) and several prominent small molecule inhibitors against various PKC isoforms. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as ATP concentration and the substrate used.
| Inhibitor | Type | Target PKC Isoform(s) | IC50 (nM) | Reference(s) |
| PKC (19-36) | Pseudosubstrate Peptide | Pan-PKC | 180 | [1][2] |
| Staurosporine (B1682477) | Small Molecule | Pan-Kinase (Broad) | PKCα: 2, PKCγ: 5, PKCη: 4, PKCδ: 20, PKCε: 73, PKCζ: 1086 | [3][4][5] |
| Gö 6983 | Small Molecule | Pan-PKC (Broad) | PKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 10, PKCζ: 60, PKCμ: 20000 | [6] |
| Enzastaurin (LY317615) | Small Molecule | PKCβ selective | PKCβ: 6, PKCα: 39, PKCγ: 83, PKCε: 110 | [7][8][9] |
| Ruboxistaurin (LY333531) | Small Molecule | PKCβ selective | PKCβI: 4.7, PKCβII: 5.9 | [7][8] |
| Sotrastaurin (AEB071) | Small Molecule | Pan-PKC | Ki values: PKCα: 0.95, PKCβ: 0.64, PKCθ: 0.22, PKCδ/ε/η: 1.8-3.2 (mM) | [7] |
Mechanism of Action and Selectivity
PKC (19-36): A Substrate-Competitive Approach
Small Molecule Inhibitors: ATP-Competitive Inhibition and Selectivity Profiles
The majority of small molecule PKC inhibitors are ATP-competitive, binding to the highly conserved ATP pocket of the kinase domain. This mechanism can lead to off-target effects due to the structural similarity of the ATP-binding site across the kinome.
-
Staurosporine: A natural product, is a potent but notoriously non-selective kinase inhibitor, binding to a vast array of kinases with high affinity.[3][4][5] Its broad activity makes it a useful tool for initial studies but unsuitable for isoform-specific investigations.
-
Gö 6983: This staurosporine analog exhibits broad-spectrum PKC inhibition with high potency against most conventional and novel PKC isoforms, while showing significantly less activity against PKCμ.[6][10][11]
-
Enzastaurin and Ruboxistaurin: These bisindolylmaleimide derivatives were developed to offer improved selectivity, particularly for the PKCβ isoform.[7][8][9] Their targeted activity has led to their investigation in clinical trials for various diseases.
-
Sotrastaurin: A potent, pan-PKC inhibitor with high affinity for multiple PKC isoforms.[7]
Peptide vs. Small Molecule Inhibitors: A Head-to-Head Comparison
| Feature | Protein Kinase C (19-36) (Peptide) | Small Molecule Inhibitors |
| Mechanism of Action | Substrate-competitive | Primarily ATP-competitive |
| Specificity | Generally high for the target kinase family due to mimicking the substrate binding site. | Varies from broad-spectrum (e.g., Staurosporine) to highly isoform-selective (e.g., Ruboxistaurin). Off-target effects are a common concern. |
| Cell Permeability | Generally poor, often requiring microinjection or cell-permeabilizing modifications for intracellular activity. | Typically good, allowing for easier use in cell-based assays and potential for oral bioavailability. |
| Metabolic Stability | Susceptible to degradation by proteases, leading to a short half-life in vivo. | Generally more stable, with longer half-lives in biological systems. |
| In Vivo Use | Challenging due to poor stability and permeability, often limiting its application to in vitro studies or requiring specialized delivery systems. | More amenable to in vivo studies and clinical development due to better pharmacokinetic properties. |
| Synthesis & Cost | Can be more complex and expensive to synthesize compared to small molecules. | Well-established and generally more cost-effective manufacturing processes. |
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the Protein Kinase C signaling pathway and a general experimental workflow for assessing inhibitor potency.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: General workflow for an in vitro PKC kinase inhibition assay.
Detailed Experimental Protocols
In Vitro PKC Kinase Activity Assay (General Protocol)
This protocol provides a general framework for determining the IC50 values of PKC inhibitors. Specific parameters should be optimized for each PKC isoform and inhibitor being tested.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., Ac-MBP (4-14) or a more specific peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG) for conventional and novel PKCs; CaCl2 for conventional PKCs.
-
ATP solution (containing a tracer, e.g., [γ-32P]ATP)
-
Test inhibitors (PKC (19-36) or small molecules) at various concentrations
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or appropriate detection instrument
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, PKC substrate, and cofactors.
-
Add inhibitor: Add the desired concentration of the test inhibitor or vehicle control to the reaction mixture.
-
Add enzyme: Add the purified PKC isozyme to the mixture and pre-incubate for a short period (e.g., 10 minutes at 30°C).
-
Initiate the kinase reaction: Add the ATP solution (containing the radiolabel) to start the reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Terminate the reaction by adding a stop solution.
-
Separate substrate: Spot a portion of the reaction mixture onto phosphocellulose paper to separate the phosphorylated substrate from the free ATP.
-
Wash: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify phosphorylation: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
(Note: For non-radioactive assays, alternative detection methods such as fluorescence polarization or antibody-based detection (ELISA) can be used.[12][13])
Conclusion
The choice between PKC (19-36) and small molecule inhibitors depends heavily on the specific research application.
-
PKC (19-36) offers a valuable tool for in vitro studies where high selectivity for the PKC family is desired, and its distinct mechanism of action can be leveraged to probe substrate-binding interactions. Its limitations in cell permeability and in vivo stability, however, make it less suitable for cellular and whole-organism studies without significant modification.
-
Small molecule inhibitors provide a more versatile option, with many exhibiting good cell permeability and in vivo stability, making them amenable to a broader range of experimental systems and clinical development. However, their ATP-competitive nature necessitates careful consideration of their selectivity profiles to avoid off-target effects that could confound experimental results. The development of highly isoform-selective small molecules like Enzastaurin and Ruboxistaurin represents a significant advancement in the field, enabling more precise dissection of the roles of individual PKC isoforms in health and disease.
Ultimately, a thorough understanding of the strengths and weaknesses of each inhibitor class, as outlined in this guide, is crucial for selecting the most appropriate tool to advance our understanding of PKC biology and develop novel therapeutic interventions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bmbreports.org [bmbreports.org]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Utilizing Negative Control Peptides in Protein Kinase C (19-36) Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of experimental findings is paramount. When investigating the role of Protein Kinase C (PKC) using the pseudosubstrate inhibitor peptide PKC (19-36), a meticulously chosen negative control is not just recommended—it is essential for robust and publishable results. This guide provides a comprehensive comparison of PKC (19-36) and its validated negative control, supported by experimental data and detailed protocols.
The PKC (19-36) peptide is a potent inhibitor of Protein Kinase C, acting as a pseudosubstrate that binds to the enzyme's active site.[1][2][3][4] Its inhibitory action allows for the elucidation of PKC's role in a multitude of cellular processes. However, to ensure that the observed effects are genuinely due to PKC inhibition and not off-target interactions, a structurally similar but biologically inactive control peptide is required. The most widely accepted negative control for PKC (19-36) is the [Glu27]-PKC (19-36) peptide, where the critical arginine at position 27 is replaced by glutamic acid.[2][5]
Comparative Analysis of Inhibitory Potency
The defining characteristic of a successful negative control is its lack of biological activity. In the context of PKC inhibition, this is most effectively demonstrated by comparing the half-maximal inhibitory concentration (IC50) of the active peptide with that of its inactive counterpart.
| Peptide | Sequence | Target | IC50 | Efficacy |
| PKC (19-36) | RFARKGALRQKNVHEVKN | Protein Kinase C | ~0.18 µM[1][3][4] | Potent Inhibitor |
| [Glu27]-PKC (19-36) | RFARKGALE QKNVHEVKN | Protein Kinase C | No significant inhibition reported[2][5] | Inactive Control |
| Myristylated Control Peptide | GALRQQKNVHEVKN | Protein Kinase C | Not active at 100 µM[6] | Inactive Control |
As the data indicates, PKC (19-36) consistently demonstrates potent inhibition of PKC with an IC50 value in the sub-micromolar range. Conversely, the [Glu27]-PKC (19-36) peptide is consistently reported as an inactive control, and other control peptides have been shown to be inactive at concentrations several orders of magnitude higher than the IC50 of the active peptide.[6] This stark difference in potency underscores the importance of the arginine at position 27 for substrate recognition and binding to the PKC active site.
Experimental Protocols
To effectively utilize PKC (19-36) and its negative control in your research, rigorous experimental design and execution are critical. Below are detailed methodologies for key experiments.
In Vitro PKC Inhibition Assay
This assay directly measures the ability of the peptides to inhibit PKC's enzymatic activity.
Objective: To determine the IC50 values of PKC (19-36) and the negative control peptide.
Materials:
-
Purified, active Protein Kinase C enzyme
-
PKC (19-36) peptide
-
[Glu27]-PKC (19-36) negative control peptide
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled substrate)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
Quenching solution (e.g., EDTA solution or phosphoric acid)
-
Phosphocellulose paper or other separation matrix (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, activated PKC enzyme, and the substrate peptide.
-
Aliquot the master mix into a series of reaction tubes or wells of a microplate.
-
Add varying concentrations of PKC (19-36) or the [Glu27]-PKC (19-36) peptide to the respective tubes/wells. Include a vehicle-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and washing away the free [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, use a scintillation counter. For fluorescent assays, use a fluorescence plate reader.
-
Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay ([³H]Thymidine Incorporation)
This assay assesses the effect of PKC inhibition on cell division.
Objective: To compare the effects of PKC (19-36) and its negative control on the proliferation of a chosen cell line.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
PKC (19-36) peptide
-
[Glu27]-PKC (19-36) negative control peptide
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH) or scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Synchronize the cells by serum starvation if necessary.
-
Treat the cells with varying concentrations of PKC (19-36) or the [Glu27]-PKC (19-36) peptide. Include a vehicle-only control.
-
Incubate for a period appropriate for the cell line (e.g., 24-48 hours).
-
Pulse-label the cells by adding [³H]Thymidine to the culture medium for the final few hours of the incubation period.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding cold TCA.
-
Wash the precipitate to remove unincorporated [³H]Thymidine.
-
Lyse the cells and solubilize the DNA using NaOH or a suitable lysis buffer compatible with scintillation counting.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the [³H]Thymidine incorporation in the vehicle-treated control cells.
Visualizing the Concepts
To further clarify the underlying principles and experimental designs, the following diagrams have been generated using Graphviz.
By incorporating a well-validated negative control peptide such as [Glu27]-PKC (19-36) into your experimental design, you can significantly enhance the confidence in your data and contribute to the generation of reproducible and impactful scientific knowledge.
References
- 1. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Kinase C (19-36) - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Glu27]-PKC (19-36) | CAS 309247-49-2 | Tocris Bioscience [tocris.com]
- 6. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming PKC Inhibition by Protein Kinase C (19-36) in Cellular Assays
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of Protein Kinase C (PKC) is crucial for advancing signal transduction research and therapeutic development. This guide provides a comprehensive comparison of Protein Kinase C (19-36), a pseudosubstrate inhibitor, with other commonly used PKC inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate your research.
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. The dysregulation of PKC activity is implicated in various diseases, making it a significant target for therapeutic intervention. PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (amino acid residues 19-36) of PKC. It acts as a competitive inhibitor by binding to the substrate-binding site in the catalytic domain of PKC, thereby preventing the phosphorylation of its natural substrates.
Comparative Analysis of PKC Inhibitors
The selection of an appropriate PKC inhibitor is critical for the specific experimental context. Below is a comparison of PKC (19-36) with other widely used small molecule inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 | Selectivity | Advantages | Disadvantages |
| PKC (19-36) | Pseudosubstrate; competes with substrate for the active site. | ~0.18 µM for total PKC | Selective for PKC over PKA. | High specificity for the substrate-binding site. | Peptide nature may lead to lower cell permeability and stability compared to small molecules. |
| Staurosporine | ATP-competitive inhibitor; binds to the kinase domain. | ~2.7 nM for total PKC | Broad-spectrum kinase inhibitor. | Potent inhibitor. | Lacks specificity, inhibiting a wide range of kinases. |
| Chelerythrine | Competitive with the substrate at the catalytic domain. | ~0.66 µM for total PKC | Reported to be a potent and selective PKC inhibitor. | Cell-permeable. | Some studies have questioned its specificity as a direct PKC inhibitor in cellular contexts. |
| Gö 6983 | ATP-competitive inhibitor. | 7-60 nM for various PKC isoforms | Broadly inhibits conventional and novel PKC isoforms. | Potent and cell-permeable. | Can inhibit other kinases at higher concentrations. |
Experimental Confirmation of PKC Inhibition in Cells
Confirming that PKC (19-36) effectively inhibits PKC activity within a cellular environment requires robust experimental validation. The two primary methods to achieve this are monitoring the phosphorylation of downstream PKC substrates and observing the translocation of PKC isoforms upon activation.
Western Blot Analysis of PKC Substrate Phosphorylation
A direct method to assess PKC inhibition is to measure the phosphorylation status of known PKC substrates. A common substrate for many PKC isoforms is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of PKC (19-36) or other inhibitors for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.
-
PKC Activation: Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-200 nM for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC substrate (e.g., anti-phospho-MARCKS).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to a loading control (e.g., β-actin or total MARCKS) to determine the relative change in substrate phosphorylation. A significant decrease in the phosphorylation of the substrate in the presence of PKC (19-36) following PMA stimulation confirms its inhibitory activity.
PKC Translocation Assay
Upon activation, many PKC isoforms translocate from the cytosol to the plasma membrane or other cellular compartments. This event can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.
Experimental Protocol (Immunofluorescence):
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Inhibitor Pre-treatment and PKC Activation: Follow the same treatment protocol as described for the Western blot analysis.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCα) overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI, if desired.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated cells, the PKC isoform should be primarily localized in the cytosol. Upon PMA stimulation, a significant portion of the PKC should translocate to the plasma membrane. In cells pre-treated with an effective concentration of PKC (19-36), this PMA-induced translocation should be visibly reduced or absent.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Unraveling the Isoform Specificity of Protein Kinase C (19-36)
A Comparative Guide for Researchers
The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a myriad of cellular signaling pathways, making them attractive targets for therapeutic intervention. The peptide inhibitor, Protein Kinase C (19-36) [PKC (19-36)], derived from the pseudosubstrate region of PKCα and β, has been widely utilized as a tool to probe PKC function. This guide provides a comparative analysis of the isoform specificity of PKC (19-36), presenting available experimental data alongside other prominent PKC inhibitors.
Protein Kinase C (19-36): A Potent but Broadly Acting Inhibitor
PKC (19-36) acts as a competitive inhibitor by mimicking the substrate and binding to the catalytic site of PKC. Experimental data indicates that it is a potent inhibitor of PKC, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.18 µM and an inhibitory constant (Ki) of 147 nM for protein kinase C in a general sense.[1][2][3] While effective at inhibiting PKC, it is a significantly less potent inhibitor of Protein Kinase A (PKA), with a reported IC50 of 423 µM.[1]
Comparative Analysis with Alternative PKC Inhibitors
To provide a clearer picture of its relative specificity, the inhibitory profile of PKC (19-36) is compared here with other well-characterized PKC inhibitors for which detailed isoform-specific data are available.
| Inhibitor | Target PKC Isoforms | IC50 / Ki (nM) | Notes |
| PKC (19-36) | General PKC (α/β suggested) | IC50: ~180 nM, Ki: 147 nM | Pseudosubstrate peptide inhibitor. Limited isoform-specific data available.[1][2][3] |
| Sotrastaurin | Pan-PKC (potent on θ, α, β) | Ki: PKCθ (0.22), PKCβ (0.64), PKCα (0.95), PKCδ/ε/η (1800-3200) | Potent inhibitor of conventional and some novel PKC isoforms.[7] |
| Enzastaurin | PKCβ selective | IC50: PKCβ (6), PKCα (39), PKCγ (83), PKCε (110) | ATP-competitive inhibitor with notable selectivity for PKCβ. |
| Ruboxistaurin (LY333531) | PKCβ selective | IC50: PKCβI (4.7), PKCβII (5.9) | Highly selective for PKCβ isoforms. |
| Gö 6976 | Conventional PKCs (α, β) | IC50: PKCα (2.3), PKCβ1 (6.2) | Selective for Ca2+-dependent PKC isoforms. |
| Bisindolylmaleimide I (GF109203X) | Pan-PKC (potent on α, β, γ, δ, ε) | IC50: PKCα (8), PKCβI (10), PKCβII (12), PKCγ (14), PKCδ (20), PKCε (20), PKCζ (>10,000) | Broad-spectrum PKC inhibitor, sparing the atypical PKCζ. |
Signaling Pathway and Experimental Workflow
To understand how the specificity of PKC inhibitors is determined, it is essential to visualize the general signaling cascade and the experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
The determination of an inhibitor's IC50 value is crucial for assessing its potency and selectivity. Below are outlines of common methodologies used.
In Vitro Kinase Inhibition Assay (Radiometric)
This traditional method measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific substrate peptide.
Objective: To determine the IC50 of PKC (19-36) and other inhibitors against various PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms (α, β, γ, etc.)
-
PKC (19-36) and other test inhibitors
-
Specific substrate peptide for each PKC isoform
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/ml phosphatidylserine, 20 µg/ml diacylglycerol)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the appropriate solvent (e.g., DMSO).
-
In a reaction tube, combine the kinase buffer, the specific PKC isoform, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Fluorescence Polarization (FP)-Based Kinase Assay
This method offers a non-radioactive alternative for measuring kinase activity and inhibitor potency.
Objective: To determine the IC50 of PKC inhibitors in a high-throughput format.
Materials:
-
Purified recombinant PKC isoforms
-
PKC inhibitors
-
Fluorescently labeled substrate peptide (tracer)
-
ATP
-
Phospho-specific antibody that binds to the phosphorylated substrate
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a microplate well, combine the PKC isoform, the fluorescently labeled substrate peptide, and the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow the phosphorylation reaction to proceed.
-
Stop the reaction and add the phospho-specific antibody. The antibody will bind to the phosphorylated fluorescent peptide.
-
Measure the fluorescence polarization of each well. The binding of the large antibody to the small fluorescent peptide causes a significant increase in polarization. Inhibition of the kinase results in less phosphorylated peptide and therefore a lower polarization signal.
-
Calculate the percentage of inhibition based on the polarization values and plot against the inhibitor concentration to determine the IC50.
Conclusion
PKC (19-36) is a valuable tool for the general inhibition of protein kinase C activity, with evidence suggesting a preference for conventional isoforms. However, for studies requiring high isoform specificity, researchers should consider alternative inhibitors with well-defined and narrow inhibitory profiles, such as Sotrastaurin for PKCθ or Ruboxistaurin for PKCβ. The choice of inhibitor should be guided by the specific PKC isoform of interest and validated through rigorous experimental procedures as outlined in this guide. Further research is warranted to fully elucidate the complete isoform-selectivity profile of PKC (19-36).
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Protein Kinase C (19-36): A Pan-Inhibitor in Profile
A Comparative Guide to its Performance Against Other Broad-Spectrum PKC Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of protein kinase C (PKC) modulation, the selection of an appropriate inhibitor is a critical decision. This guide provides an objective comparison of the pseudosubstrate inhibitor Protein Kinase C (19-36) with other notable pan-PKC inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biology, this document aims to facilitate an informed choice of inhibitory tool for your research needs.
Unveiling Protein Kinase C (19-36)
Protein Kinase C (19-36), a peptide sequence (RFARKGALRQKNVHEVKN) derived from the pseudosubstrate region of PKCα and β, acts as a competitive inhibitor of PKC. Pseudosubstrate inhibitors mimic the endogenous substrate of the kinase, binding to the active site and preventing the phosphorylation of true substrates. This mechanism of action, targeting the highly conserved catalytic domain, suggests that PKC (19-36) is likely to inhibit all PKC isozymes, positioning it as a potential pan-PKC inhibitor.
The PKC family of serine/threonine kinases is categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ, which require calcium and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ, which are calcium-independent but require DAG.
-
Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both calcium and DAG for their activation.
A true pan-PKC inhibitor would ideally exhibit potent inhibitory activity across all three subfamilies.
Comparative Analysis of Pan-PKC Inhibitors
To objectively assess the performance of Protein Kinase C (19-36), it is essential to compare its inhibitory profile with that of other well-characterized pan-PKC inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of PKC (19-36) and other commonly used broad-spectrum PKC inhibitors against a range of PKC isozymes.
Table 1: Inhibitory Profile of Protein Kinase C (19-36)
| Isozyme | IC50 / Ki | Reference |
| Protein Kinase C (mixed) | IC50: 0.18 µM | [1][2][3] |
| Protein Kinase C (mixed) | Ki: 147 nM | |
| Specific isozyme data for PKC (19-36) is not readily available in the public domain. |
Table 2: Comparative Inhibitory Profiles of Pan-PKC Inhibitors
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | PKCθ |
| Gö6983 | 7 nM | 7 nM | - | 6 nM | 10 nM | - | 60 nM | - |
| Bisindolylmaleimide I | 20 nM | 17 nM | 16 nM | 20 nM | 100-200 nM | 100-200 nM | ~6 µM | - |
| Staurosporine (B1682477) | 2 nM | - | - | 5 nM | 20 nM | 73 nM | 1086 nM | - |
| Sotrastaurin | Ki: 0.95 nM | Ki: 0.64 nM | - | - | Ki: 1.8-3.2 µM | Ki: 1.8-3.2 µM | Inactive | Ki: 0.22 nM |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13][14][15][16][17] Note that IC50 values can vary depending on experimental conditions, such as ATP concentration.
From the available data, while PKC (19-36) shows potent inhibition of mixed PKC, a detailed isozyme-specific profile is lacking. In contrast, inhibitors like Gö6983 and Bisindolylmaleimide I demonstrate broad-spectrum activity against conventional and novel PKC isozymes, with weaker activity against atypical PKCs. Staurosporine is a very potent but non-selective kinase inhibitor, affecting a wide range of kinases beyond PKC.[11][15] Sotrastaurin shows high potency for conventional and novel PKCs but is inactive against the atypical PKCζ.[17]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing PKC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Go 6983 | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Studying PKC Function: A Comparative Guide to Protein Kinase C (19-36)
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] Given their critical roles, dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory conditions, making them a significant target for therapeutic intervention.[2][3] Rigorous investigation of PKC function necessitates precise tools for its modulation, including specific inhibitors for use in control experiments. This guide provides a comprehensive comparison of the widely used pseudosubstrate inhibitor, Protein Kinase C (19-36), with other alternative inhibitors, supported by experimental data and detailed protocols.
The Role of PKC (19-36) as a Pseudosubstrate Inhibitor
Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (amino acid residues 19-36) of PKC.[4][5] This region of the kinase mimics the substrate phosphorylation site but lacks the phosphorylatable serine or threonine residue.[6] In the inactive state of PKC, this pseudosubstrate sequence binds to the active site, preventing substrate phosphorylation and maintaining the enzyme in an autoinhibited conformation.[1][7] By introducing the exogenous PKC (19-36) peptide, researchers can competitively inhibit the binding of endogenous substrates to the active site, thereby blocking PKC activity.[4][8] This makes PKC (19-36) a valuable tool for dissecting PKC-specific signaling events in a variety of experimental settings.[9][10][11]
Comparative Analysis of PKC Inhibitors
While PKC (19-36) is a potent and selective inhibitor, a range of other compounds with different mechanisms of action are also available. Understanding their distinct properties is crucial for selecting the appropriate control for a given experiment.
| Inhibitor | Mechanism of Action | Target Specificity | IC50 (PKC) | Key Considerations |
| PKC (19-36) | Pseudosubstrate; competes with substrate binding | Relatively selective for PKC isoforms | ~0.18 µM[12][13] | Cell permeability can be a factor; often used in permeabilized cells or in vitro assays.[9] An inactive control peptide, [Glu27]-PKC (19-36), is available.[14] |
| Staurosporine | ATP-competitive; binds to the kinase catalytic domain | Broad-spectrum kinase inhibitor | ~2.7 nM | Not specific for PKC; inhibits a wide range of kinases.[15] |
| UCN-01 (7-hydroxystaurosporine) | ATP-competitive | More selective for PKC than staurosporine, with higher affinity for conventional PKCs.[15] | ~4.1 nM[15] | Has been investigated in clinical trials.[15] |
| CGP 41251 (Midostaurin) | ATP-competitive | Inhibits multiple kinases, but with higher specificity for PKC compared to staurosporine.[15] | - | Also investigated in clinical trials for various cancers.[15] |
| Calphostin C | Binds to the regulatory diacylglycerol (DAG) binding site | Specific for PKC | ~50 nM | Light-sensitive and requires photoactivation. |
| Bisindolylmaleimide I (BIS I) | ATP-competitive | Relatively selective for PKC isoforms | ~10 nM | Can exhibit state-dependent inhibition, preferentially targeting activated PKC.[16] |
| Bisindolylmaleimide IV (BIS IV) | ATP-competitive | Uncompetitive inhibitor with respect to the substrate peptide | - | Targets quiescent PKC and can slow its activation.[16] |
Experimental Protocols
Accurate assessment of PKC inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for a common in vitro kinase assay and a cell-based assay.
In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol is adapted from established methods for measuring the phosphotransferase activity of PKC.[17][18]
Materials:
-
Purified active PKC enzyme
-
PKC (19-36) inhibitor and other inhibitors to be tested
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[17]
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Mg²⁺/ATP cocktail
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.[17]
-
Incubation: Gently vortex and incubate the tubes at 30°C for 10 minutes.[17]
-
Stop Reaction and Spot: Transfer a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[17]
-
Washing:
-
Quantification:
-
Data Analysis: Compare the counts per minute (CPM) of the inhibitor-treated samples to the control samples (no inhibitor) to determine the percent inhibition and calculate the IC50 value.
Cell-Based Reporter Assay for PKC Activity
This protocol describes a method to identify activators and inhibitors of PKC-dependent signal transduction pathways using a stably transfected cell line.[19]
Materials:
-
A31 mouse fibroblast cell line stably transfected with a TRE-hGH reporter construct.[19]
-
Cell culture medium and supplements
-
PKC activators (e.g., phorbol (B1677699) esters like PMA or TPA)
-
PKC (19-36) inhibitor and other inhibitors to be tested
-
Human Growth Hormone (hGH) ELISA kit
Procedure:
-
Cell Seeding: Plate the A31-TRE-hGH reporter cells in a 96-well plate and grow to confluency.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of PKC (19-36) or other inhibitors for a designated period (e.g., 1 hour).
-
PKC Activation: Stimulate the cells with a known PKC activator (e.g., PMA) to induce the signaling pathway leading to hGH expression.[19]
-
Incubation: Incubate the cells for a sufficient time to allow for hGH expression and secretion into the culture medium (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
hGH Quantification: Measure the concentration of secreted hGH in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of hGH secretion in inhibitor-treated cells to cells treated with the activator alone. A reduction in hGH secretion indicates inhibition of the PKC signaling pathway.
Visualizing PKC Signaling and Experimental Workflows
To better understand the context in which PKC (19-36) and other inhibitors function, the following diagrams illustrate the canonical PKC signaling pathway and the general workflow for evaluating PKC inhibitors.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Caption: General workflow for in vitro evaluation of PKC inhibitors.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. raybiotech.com [raybiotech.com]
- 4. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PKC (19-36), a selective PKC peptide inhibitor - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The protein kinase C pseudosubstrate peptide (PKC19-36) inhibits insulin-stimulated protein kinase activity and insulin-mediated translocation of the glucose transporter glut 4 in streptolysin-O permeabilized adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein Kinase C (19-36) Activity: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Protein Kinase C (PKC) activity is paramount for understanding its role in cellular signaling and for the development of novel therapeutics. The pseudosubstrate region of PKC, specifically the peptide sequence 19-36, acts as an endogenous inhibitor, and validating its interaction and effect on kinase activity requires robust and reliable biochemical assays. This guide provides an objective comparison of common biochemical assays used to validate PKC activity, with a focus on their application in studying the inhibitory effects of the PKC (19-36) peptide.
This guide presents a detailed comparison of three widely used assay formats: the traditional Radioactive P81 Phosphocellulose Assay, the non-radioactive ELISA-based Assay, and the modern Fluorescence Polarization Assay. Each method's principles, advantages, and disadvantages are discussed to aid in the selection of the most appropriate technique for specific research needs. Furthermore, detailed experimental protocols are provided for each assay, alongside a summary of key quantitative data to facilitate a direct comparison of their performance.
Comparative Analysis of Biochemical Assays for PKC Activity
The choice of a suitable biochemical assay for validating PKC activity, particularly in the context of its interaction with the pseudosubstrate peptide (19-36), depends on various factors including sensitivity, throughput, cost, and safety considerations. The following table summarizes the key characteristics of the three major assay types.
| Feature | Radioactive P81 Phosphocellulose Assay | ELISA-Based Assay | Fluorescence Polarization Assay |
| Principle | Measures the transfer of radiolabeled phosphate (B84403) (γ-³²P or γ-³³P) from ATP to a specific substrate peptide. The phosphorylated peptide is captured on a phosphocellulose membrane, and radioactivity is quantified. | An enzyme-linked immunosorbent assay that uses a specific antibody to detect the phosphorylated substrate. The signal is typically colorimetric or chemiluminescent. | Measures the change in polarization of fluorescent light emitted from a small fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody. |
| Primary Measurement | Radioactivity (Counts Per Minute - CPM) | Absorbance or Luminescence | Millipolarization (mP) |
| Throughput | Low to medium | High | High |
| Sensitivity | High | High | Medium to High |
| Cost | Moderate (³²P-ATP, scintillation fluid) | Moderate to High (Antibodies, plates) | High (Fluorescent probes, specialized plates) |
| Safety | Requires handling of radioactive materials | Non-radioactive, generally safer | Non-radioactive, generally safer |
| Interference | Minimal from colored or fluorescent compounds | Potential for interference from compounds that affect antibody binding or enzyme activity | Potential for interference from fluorescent compounds and light scattering |
| PKC (19-36) Application | Determining IC₅₀ values by measuring the inhibition of substrate phosphorylation.[1] | Screening for inhibitors and activators; quantifying inhibition by PKC (19-36). | Suitable for high-throughput screening of inhibitors and measuring binding affinity. |
Quantitative Data Summary
The following table presents representative quantitative data for the inhibition of PKC by the pseudosubstrate peptide PKC (19-36). It is important to note that direct comparison of IC₅₀ values across different studies and assay formats should be done with caution due to variations in experimental conditions, such as ATP concentration and the specific PKC isoform used.
| Assay Type | PKC Isoform(s) | Substrate | Inhibitor | IC₅₀ | Reference |
| Radioactive P81 Phosphocellulose Assay | Not specified | Neurogranin (28-43) | PKC (19-36) | ~0.5 µM | [1] |
Experimental Protocols
Detailed methodologies for the three key assays are provided below. These protocols are generalized and may require optimization based on the specific PKC isoform, substrate, and laboratory conditions.
Radioactive P81 Phosphocellulose Assay
This traditional method remains a "gold standard" for its direct measurement of kinase activity.[2]
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., Neurogranin 28-43, myelin basic protein)
-
PKC (19-36) inhibitor peptide
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC enzyme, and substrate peptide.
-
Add varying concentrations of the PKC (19-36) inhibitor or vehicle control to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[3]
-
Allow the peptide to bind to the paper for at least 30 seconds.[3]
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3][4]
-
Perform a final wash with acetone to dry the papers.[3]
-
Place the dried P81 papers into scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.[3]
ELISA-Based Assay
This non-radioactive method offers a safer and higher-throughput alternative to the traditional radioactive assay.
Materials:
-
Microtiter plates pre-coated with a PKC substrate peptide
-
Purified active PKC enzyme
-
PKC (19-36) inhibitor peptide
-
Kinase reaction buffer
-
ATP
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate for the enzyme conjugate (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Add the kinase reaction buffer, PKC enzyme, and varying concentrations of PKC (19-36) inhibitor to the wells of the substrate-coated microtiter plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the desired reaction time.
-
Wash the wells with wash buffer to remove the reaction components.
-
Block the wells with blocking buffer to prevent non-specific antibody binding.
-
Add the phospho-specific primary antibody to each well and incubate.
-
Wash the wells and then add the enzyme-conjugated secondary antibody.
-
After another incubation and wash step, add the substrate solution and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Fluorescence Polarization Assay
This homogeneous assay is well-suited for high-throughput screening of PKC inhibitors.[5]
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide
-
PKC (19-36) inhibitor peptide
-
Kinase reaction buffer
-
ATP
-
Fluorescently labeled tracer (a small molecule that binds to the phospho-specific antibody)
-
Phospho-specific antibody
-
Black, low-volume microtiter plates
-
Fluorescence polarization plate reader
Procedure:
-
In the wells of a black microtiter plate, add the kinase reaction buffer, PKC enzyme, substrate peptide, and varying concentrations of the PKC (19-36) inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the mixture of the phospho-specific antibody and the fluorescently labeled tracer to each well.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.[5][6] A decrease in polarization indicates inhibition of the kinase, as less phosphorylated substrate is available to displace the fluorescent tracer from the antibody.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key aspects of PKC signaling and the experimental workflow for its validation.
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Caption: A general experimental workflow for validating PKC (19-36) activity.
Caption: Autoinhibition of PKC by the pseudosubstrate region (19-36).
References
- 1. Autonomously Active Protein Kinase C in the Maintenance Phase of N-Methyl-d-aspartate Receptor-independent Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Protein Kinase C (19-36)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Protein Kinase C (19-36), a pseudosubstrate peptide inhibitor of protein kinase C. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar peptide reagents.
Immediate Safety Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for local regulations. The toxicological properties of Protein Kinase C (19-36) have not been fully elucidated; therefore, it must be handled as a potentially hazardous substance.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A fully buttoned lab coat is required to protect from skin contact.
-
Respiratory Protection: When handling the lyophilized powder, which can become airborne, work within a certified fume hood or biosafety cabinet.
Step-by-Step Disposal Procedures
Never dispose of Protein Kinase C (19-36) in regular trash or down the drain without prior inactivation. All waste, including the peptide in its solid or solution form, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment, must be segregated into clearly labeled hazardous waste containers.
Inactivation of Protein Kinase C (19-36) Waste
To ensure the complete deactivation of its biological activity, one of the following chemical degradation methods should be employed prior to final disposal.
Experimental Protocol 1: Inactivation by Strong Acid Hydrolysis
This method utilizes a strong acid to break the peptide bonds, effectively destroying the primary structure of Protein Kinase C (19-36).
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Heat block or water bath
-
Appropriate fume hood
-
Borosilicate glass container for the reaction
Procedure:
-
Preparation: Working in a fume hood, carefully add an equal volume of concentrated HCl to the aqueous solution of Protein Kinase C (19-36) waste.
-
Hydrolysis: Heat the mixture to 110°C for 24 hours. This will hydrolyze the peptide bonds.
-
Neutralization: Allow the solution to cool to room temperature. Slowly and carefully neutralize the acidic solution with a suitable base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH.
-
Disposal: Once neutralized (pH 6-8), the solution can be disposed of as chemical waste according to your institution's guidelines.
Experimental Protocol 2: Inactivation by Alkaline Hydrolysis
This procedure uses a strong base to hydrolyze the peptide bonds.
Materials:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Heat block or water bath
-
Appropriate fume hood
-
Chemically resistant container for the reaction
Procedure:
-
Preparation: In a fume hood, prepare a 1 M solution of NaOH or KOH. Add this solution to the Protein Kinase C (19-36) waste to achieve a final base concentration of at least 1 M.
-
Hydrolysis: Heat the mixture to 100°C for a minimum of 8 hours. This will facilitate the cleavage of the peptide bonds.
-
Neutralization: After cooling, neutralize the basic solution with an appropriate acid, such as hydrochloric acid (HCl), monitoring the pH.
-
Disposal: The neutralized solution should be disposed of as chemical waste in compliance with institutional protocols.
Experimental Protocol 3: Inactivation by Oxidation with Bleach
This method uses the oxidizing properties of sodium hypochlorite (B82951) (bleach) to degrade the peptide.
Materials:
-
Household bleach (containing ~5-6% sodium hypochlorite)
-
Fume hood
Procedure:
-
Preparation: In a fume hood, add a volume of household bleach to the Protein Kinase C (19-36) solution that is 5 to 10 times the volume of the peptide waste.[1]
-
Inactivation: Allow the mixture to stand for a minimum of 12 hours at room temperature to ensure complete oxidation and degradation of the peptide.[1]
-
Disposal: The treated solution can then be disposed of as chemical waste, following all local and institutional regulations.
Quantitative Data Summary
For ease of comparison, the key parameters for each inactivation protocol are summarized below.
| Parameter | Strong Acid Hydrolysis | Alkaline Hydrolysis | Oxidation with Bleach |
| Reagent | Concentrated Hydrochloric Acid | 1 M Sodium or Potassium Hydroxide | Household Bleach (~5-6% NaOCl) |
| Temperature | 110°C | 100°C | Room Temperature |
| Duration | 24 hours | ≥ 8 hours | ≥ 12 hours |
| Neutralization | Required (with base) | Required (with acid) | Generally not required |
Disposal Workflow
The logical flow for the proper disposal of Protein Kinase C (19-36) is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of Protein Kinase C (19-36).
References
Safeguarding Your Research: A Guide to Handling Protein Kinase C (19-36)
Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Protein Kinase C (19-36), a pseudosubstrate peptide inhibitor of protein kinase C (PKC).[1] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. While Protein Kinase C (19-36) is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[2][3] Therefore, following standard laboratory safety procedures for handling chemical compounds is imperative.
Immediate Safety and Personal Protective Equipment (PPE)
The minimum required PPE for handling Protein Kinase C (19-36) includes a lab coat, safety glasses with side shields, and closed-toe shoes.[4][5] The following table summarizes the recommended PPE for various handling scenarios.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or safety goggles[2] | Single pair of nitrile gloves | Standard lab coat | Not generally required. Use a NIOSH-approved N95 respirator if dust is generated.[2] |
| Preparing Stock Solutions | Safety goggles | Single pair of nitrile gloves | Standard lab coat | Work within a chemical fume hood.[4][6] |
| General Handling of Dilute Solutions | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not required |
| Animal Dosing (in vivo) | Safety goggles | Double pair of nitrile gloves[4] | Disposable gown over lab coat | May be required depending on the route of administration and potential for aerosolization.[4] |
Operational Plan: Step-by-Step Handling and Experimental Protocol
Proper handling of Protein Kinase C (19-36) is crucial to prevent contamination and ensure accurate experimental results.
Receiving and Storage:
-
Upon receipt, visually inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C for short-term storage (1-2 weeks) or -80°C for long-term storage.[7]
-
Keep the vial tightly capped and protected from bright light.[7]
Preparation of Stock Solutions:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can decrease stability.[7]
-
Work within a chemical fume hood to minimize inhalation exposure.[4][6]
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated spatula and weigh paper for handling the solid peptide.[4]
-
Reconstitute the peptide in a suitable sterile buffer (e.g., sterile distilled water or sterile dilute acetic acid).[7]
-
Once reconstituted, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store stock solutions at -20°C; they are generally stable for up to four weeks.[8]
Experimental Use:
-
When using the peptide in experiments, handle it in a well-ventilated area.[3]
-
Avoid contact with skin and eyes.[2][3] If contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
If inhaled, move to fresh air. If breathing becomes difficult, seek medical attention.[2]
-
In case of ingestion, wash out the mouth with water (if the person is conscious) and call a physician.[2]
Disposal Plan: Waste Management Protocol
All waste containing Protein Kinase C (19-36) should be treated as hazardous chemical waste.[4]
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh boats, paper towels, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste bag.[4]
Liquid Waste:
-
Collect all liquid waste containing the peptide in a clearly labeled, sealed hazardous waste container.
-
Do not pour liquid waste down the drain.[4]
Spill Cleanup:
-
Wear appropriate PPE, including a respirator if dust is present.
-
For solid spills, carefully sweep up the material, place it in a sealed bag, and hold it for waste disposal.[2] Avoid raising dust.[2]
-
For liquid spills, absorb the spill with an inert material and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been picked up.[2]
Workflow for Handling Protein Kinase C (19-36)
Caption: Workflow for the safe handling of Protein Kinase C (19-36).
References
- 1. PKC (19-36) | CAS 113731-96-7 | Tocris Bioscience [tocris.com]
- 2. novoprolabs.com [novoprolabs.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
